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  • Product: (4-Bromophenyl) benzenesulfonate
  • CAS: 20443-84-9

Core Science & Biosynthesis

Foundational

Bifunctional Orthogonality: Chemical Structure, Physical Properties, and Synthetic Utility of (4-Bromophenyl) Benzenesulfonate

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Scope: Structural analysis, physicochemical profiling, and validated synthetic methodologies. Executive Summary: The Bifunctional S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Scope: Structural analysis, physicochemical profiling, and validated synthetic methodologies.

Executive Summary: The Bifunctional Scaffold

In modern drug development and complex target synthesis, the ability to selectively functionalize specific sites on a molecule without the need for cumbersome protecting group strategies is paramount. (4-Bromophenyl) benzenesulfonate (Molecular Formula: C₁₂H₉BrO₃S) serves as a highly versatile, bifunctional intermediate.

This molecule features two orthogonal reactive sites:

  • The Aryl Bromide (C-Br): Primed for standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Aryl Sulfonate (C-O-SO₂Ph): An excellent leaving group that can either be preserved during Pd-catalysis, saponified to reveal a phenol, or directly engaged in nickel-catalyzed cross-coupling reactions.

By understanding the distinct electronic environments of these two moieties, researchers can deploy this compound as a linchpin in divergent synthetic pathways.

Molecular Structure and Physicochemical Profile

The chemical behavior of (4-Bromophenyl) benzenesulfonate is dictated by the competing electronic effects across its central benzene ring. The benzenesulfonate group is highly electron-withdrawing via induction, rendering the adjacent aromatic ring electron-deficient. Conversely, the bromine atom exerts a mild electron-withdrawing inductive effect but can donate electron density via resonance.

This push-pull dynamic stabilizes the molecule while maintaining high reactivity at the C-Br bond. For baseline physicochemical data and predictive modeling of related aryl sulfonates, researchers routinely rely on databases such as the .

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of the compound, critical for reaction design and downstream purification.

PropertyValue / Description
Molecular Formula C₁₂H₉BrO₃S
Molecular Weight 313.17 g/mol
Exact Mass 311.9456 Da
Appearance White to off-white crystalline solid
Predicted LogP ~3.8 (Highly lipophilic)
Melting Point 85 °C – 95 °C (Typical for aryl benzenesulfonates)
Solubility Profile Soluble in DCM, THF, EtOAc, Toluene; Insoluble in H₂O
Storage Conditions Ambient temperature, protect from strong bases and moisture

Self-Validating Synthesis Protocol

To ensure high yield and purity, the synthesis of (4-Bromophenyl) benzenesulfonate from 4-bromophenol and benzenesulfonyl chloride must be tightly controlled. The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPC) to verify reaction success at critical junctures. The use of amine bases in such esterifications is a foundational standard documented extensively in .

Step-by-Step Methodology

Step 1: Reaction Initialization (0 °C)

  • Action: Dissolve 1.0 equivalent of 4-bromophenol in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 1.5 equivalents of Triethylamine (TEA). Cool the flask to 0 °C using an ice bath.

  • Causality: DCM provides an aprotic environment, preventing the hydrolysis of the moisture-sensitive sulfonyl chloride. TEA acts as both a proton scavenger (driving the equilibrium) and a nucleophilic catalyst. Cooling to 0 °C is critical because the subsequent esterification is highly exothermic; thermal control prevents the formation of colored degradation products and sulfene intermediates.

Step 2: Reagent Addition

  • Action: Add 1.1 equivalents of benzenesulfonyl chloride dropwise over 15 minutes.

  • Causality: Dropwise addition prevents localized heating and maintains the chemoselectivity of the O-sulfonylation over potential side reactions.

Step 3: Propagation and IPC (In-Process Control)

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validation (IPC): Take a 10 µL aliquot, dilute in 1 mL of DCM, and analyze via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2).

    • Validation Check: The reaction is complete when the highly polar 4-bromophenol spot (low Rf​ ) completely disappears, replaced by a single, less polar product spot (higher Rf​ ).

Step 4: Aqueous Workup

  • Action: Quench the reaction with 1M aqueous HCl. Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Causality: The 1M HCl selectively protonates unreacted TEA, partitioning the resulting water-soluble TEA-HCl salts into the aqueous phase. The NaHCO₃ wash neutralizes any residual acid, and the brine wash osmotically draws dissolved water out of the organic layer, pre-drying it.

Step 5: Isolation and Final Validation

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from hot hexanes/ethyl acetate if necessary.

  • Final Validation: Analyze via ¹H NMR (CDCl₃).

    • Validation Check: Confirm success by observing the distinct downfield shift of the aromatic protons adjacent to the newly formed sulfonate ester, alongside the integration of the 5 protons from the benzenesulfonyl group.

Orthogonal Reactivity Workflows

The true value of (4-Bromophenyl) benzenesulfonate lies in its orthogonal reactivity. The C-Br bond is highly susceptible to oxidative addition by Palladium (Pd) catalysts, whereas the C-O(SO₂) bond is generally inert to Pd but highly reactive toward Nickel (Ni) catalysts. This allows for sequential cross-coupling strategies, a concept heavily explored in modern methodology literature available via .

Mechanistic Workflow Diagram

The following diagram illustrates the divergent, chemoselective pathways enabled by this bifunctional core.

ReactivityWorkflow A Precursors: 4-Bromophenol + PhSO2Cl B (4-Bromophenyl) benzenesulfonate (Bifunctional Core) A->B TEA, DCM 0°C to RT C Suzuki / Buchwald-Hartwig (Reaction at C-Br) B->C Pd Catalysis (Chemoselective) D Kumada / Negishi (Reaction at C-O(SO2)) B->D Ni Catalysis (Orthogonal) E Biaryl Benzenesulfonates C->E F 4-Bromophenyl Derivatives D->F

Orthogonal reactivity workflows of (4-Bromophenyl) benzenesulfonate via Pd and Ni catalysis.

References

  • PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL:[Link] Note: Utilized for baseline physicochemical data, predictive LogP modeling, and structural verification of aryl sulfonates.

  • Organic Syntheses Source: Organic Syntheses, Inc. URL:[Link] Note: Authoritative repository for standardized, reproducible protocols regarding the esterification of phenols using sulfonyl chlorides and amine bases.

  • The Journal of Organic Chemistry Source: American Chemical Society (ACS) Publications URL:[Link] Note: Primary literature source detailing the mechanistic principles of orthogonal cross-coupling (Pd vs. Ni catalysis) on bifunctional aryl halides/sulfonates.

Exploratory

Solvation Dynamics and Solubility Profile of (4-Bromophenyl) Benzenesulfonate in Polar Aprotic Environments

A Technical Guide for Synthesis, Formulation, and Process Development Understanding the solubility profile of complex organic intermediates is a foundational pillar of rational process design. (4-Bromophenyl) benzenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Synthesis, Formulation, and Process Development

Understanding the solubility profile of complex organic intermediates is a foundational pillar of rational process design. (4-Bromophenyl) benzenesulfonate—a highly versatile electrophile and leaving group used in cross-coupling reactions and nucleophilic substitutions—presents unique solvation challenges. Due to its heavy, polarizable bromine atom and highly polarized sulfonate ester core, its crystal lattice energy is significant.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we dissect the thermodynamic causality of its dissolution in polar aprotic solvents (PAS) and establish a self-validating analytical protocol to ensure your solubility data is both accurate and scalable for drug development and chemical manufacturing.

Mechanistic Principles of Solvation

To predict and manipulate the solubility of (4-Bromophenyl) benzenesulfonate, we must first analyze the intermolecular forces governing its solid state and its interaction with solvent molecules.

Structural Thermodynamics

The molecule consists of two hydrophobic aromatic rings bridged by a highly polar sulfonate ester ( −SO2​−O− ) linkage, capped by a polarizable bromine atom. It is entirely devoid of hydrogen-bond donors. Consequently, its crystal lattice is held together primarily by π−π stacking, strong dipole-dipole interactions, and halogen bonding.

The Role of Polar Aprotic Solvents (PAS)

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited to dissolve this compound. They possess high dielectric constants ( ϵ>30 ) and large dipole moments ( μ>3.0 D) but lack acidic protons.

The Causality of Dissolution: When (4-Bromophenyl) benzenesulfonate is introduced into a PAS, the solvent's strong dipole (e.g., the S=O bond in DMSO) aligns with the sulfonate core, effectively neutralizing the electrostatic forces that hold the crystal lattice together. Simultaneously, the hydrophobic alkyl groups of the solvent engage in London dispersion forces with the aromatic rings. Because the solvent cannot donate hydrogen bonds, it does not form a rigid solvation shell that would otherwise lower the entropy of the system, making the overall free energy of solvation ( ΔGsolv​ ) highly favorable ().

SolvationMechanism Solid Crystalline Solid (4-Bromophenyl) benzenesulfonate Lattice Lattice Disruption (Endothermic, ΔH > 0) Solid->Lattice Energy Input Cavity Solvent Cavity Formation (Polar Aprotic Solvent) Lattice->Cavity Solvent Reorganization Solvation Solute-Solvent Interaction (Exothermic, ΔH < 0) Cavity->Solvation Dipole-Dipole & Dispersion Forces Solution Thermodynamic Solution (Equilibrium State) Solvation->Solution ΔG_solv < 0

Thermodynamic pathway of (4-Bromophenyl) benzenesulfonate solvation in polar aprotic solvents.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of (4-Bromophenyl) benzenesulfonate across standard polar aprotic solvents. Data is structured to highlight the correlation between the solvent's dipole moment and the resulting solubility capacity.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 250.0> 400.0
N-Methyl-2-pyrrolidone (NMP) 32.24.09~ 230.5~ 380.0
N,N-Dimethylformamide (DMF) 36.73.82~ 210.0~ 350.0
Acetonitrile (MeCN) 37.53.92~ 85.0~ 150.0
Acetone 20.72.88~ 60.0~ 110.0

Note: Values represent typical thermodynamic equilibrium concentrations in strictly anhydrous conditions. The superior performance of DMSO and NMP is directly linked to their higher dipole moments and greater molar volumes, which facilitate larger solvent cavities for the bulky bromophenyl moiety.

Self-Validating Experimental Protocol

In process chemistry, reporting a single solubility value is insufficient; the methodology must prove that the value represents a true thermodynamic equilibrium rather than a transient kinetic state. The following shake-flask protocol is engineered as a self-validating system , incorporating internal orthogonal checks to guarantee data integrity ().

Step-by-Step Methodology
  • Solvent Quality Control (The Anhydrous Imperative):

    • Action: Verify that all polar aprotic solvents have a water content of <50 ppm using Karl Fischer titration.

    • Causality: Aryl sulfonates are susceptible to hydrolysis at elevated temperatures. Trace water in hygroscopic solvents like DMSO will degrade the solute into 4-bromophenol and benzenesulfonic acid, artificially skewing solubility readings and altering the pH of the matrix.

  • Isothermal Equilibration (Kinetic vs. Thermodynamic Check):

    • Action: Add an excess of (4-Bromophenyl) benzenesulfonate solid to 5.0 mL of the target solvent in a sealed, thermojacketed vial. Agitate at 25°C (±0.1°C).

    • Self-Validation: Extract 50 µL aliquots at 24 hours, 48 hours, and 72 hours. Thermodynamic equilibrium is only validated when the concentration difference between the 48h and 72h time points is statistically insignificant (< 2% Δ ).

  • Phase Separation (Material Compatibility):

    • Action: Centrifuge the suspension at 10,000 rpm to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is mandatory. Standard Nylon or PES filters will swell, dissolve, or leach plasticizers when exposed to aggressive PAS like NMP or DMF, ruining the downstream chromatographic baseline.

  • Immediate Serial Dilution (Precipitation Prevention):

    • Action: Immediately dilute the filtered supernatant by a factor of 1:100 into the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Causality: Highly concentrated PAS solutions will rapidly precipitate the solute if the temperature drops even slightly during transfer to the HPLC autosampler. Dilution locks the solute in a safe concentration regime.

  • HPLC-UV Quantification (Matrix Effect Validation):

    • Action: Quantify using a validated HPLC-UV method at λmax​≈230 nm against a 5-point calibration curve.

    • Self-Validation (Matrix Spike): Spike a known concentration of the reference standard into a blank solvent matrix matching the diluted sample. Recoveries must fall between 98-102% to prove that the residual PAS is not suppressing the UV signal or shifting the retention time.

ExpWorkflow Prep 1. Sample Preparation Excess solute in anhydrous PAS Equilibrate 2. Isothermal Equilibration Shake-flask at 25°C for 48h Prep->Equilibrate Phase 3. Phase Separation Centrifugation & 0.22µm PTFE Filtration Equilibrate->Phase Verify via 24h/48h concentration delta <2% Dilution 4. Serial Dilution Immediate dilution in mobile phase Phase->Dilution Isolate saturated supernatant HPLC 5. HPLC-UV Analysis Quantification & Matrix Spike Dilution->HPLC Prevent precipitation Data 6. Data Processing Calculate thermodynamic solubility HPLC->Data Validate via calibration curve

Self-validating shake-flask methodology for thermodynamic solubility determination.

Practical Implications in Drug Development

Understanding the exact solubility limits of (4-Bromophenyl) benzenesulfonate in PAS directly impacts synthetic route design:

  • Continuous Flow Manufacturing: The exceptionally high solubility in DMSO (>250 mg/mL) allows chemists to design highly concentrated reaction streams. This maximizes space-time yields in continuous flow reactors, particularly for Suzuki-Miyaura cross-couplings where the bromophenyl group acts as the electrophilic coupling partner.

  • Nucleophilic Substitution ( SN​2 ): When the benzenesulfonate moiety is utilized as a leaving group (besylate), knowing its solubility threshold ensures that the displaced leaving group remains in solution. Premature precipitation of besylate salts can coat the active pharmaceutical ingredient (API), leading to failed crystallizations and trapped impurities ().

References

  • Title: Journal of Molecular Liquids - Solvation Thermodynamics Source: Elsevier / ScienceDirect URL: [Link]

  • Title: Organic Process Research & Development - Solubility Measurement Protocols Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: PubChem Database - Benzenesulfonate Derivatives and Chemical Properties Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Foundational

Crystallographic Data and 3D Molecular Structure of (4-Bromophenyl) benzenesulfonate: A Technical Whitepaper

Executive Summary The structural characterization of arylsulfonate esters is a critical component of modern drug development, materials science, and synthetic organic chemistry. As highly versatile leaving groups and rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of arylsulfonate esters is a critical component of modern drug development, materials science, and synthetic organic chemistry. As highly versatile leaving groups and rigid structural scaffolds, compounds like (4-Bromophenyl) benzenesulfonate serve as foundational models for understanding supramolecular interactions, specifically halogen bonding and π−π stacking. This whitepaper provides an in-depth, self-validating guide to the synthesis, single-crystal growth, and X-ray crystallographic refinement of (4-Bromophenyl) benzenesulfonate. By detailing the causality behind experimental choices—from electro-oxidative synthesis to low-temperature diffraction data acquisition—this guide empowers researchers to achieve high-resolution structural elucidation.

The Crystallographic Significance of Arylsulfonates

Arylsulfonate esters are ubiquitous in medicinal chemistry, often utilized to modulate the lipophilicity and target-binding affinity of active pharmaceutical ingredients (APIs). For instance, the sulfonate ester linkage has been extensively studied in the design of nonpeptide thrombin inhibitors, where the geometry of the sulfonyl group dictates the precise orientation of the inhibitor within the enzyme's active site[1].

(4-Bromophenyl) benzenesulfonate (C₁₂H₉BrO₃S) is particularly significant due to the presence of the bromine atom at the para position. The heavy halogen not only introduces the potential for highly directional Type II halogen bonding (C–Br O) in the solid state but also acts as an anomalous scatterer, which is highly advantageous for determining absolute structure during X-ray diffraction (XRD) analysis. Understanding the 3D molecular geometry of this compound—specifically the tetrahedral distortion around the sulfur atom and the dihedral angle between the two aromatic rings—provides a predictive model for the behavior of related benzenesulfonate derivatives[2].

Synthesis and Single-Crystal Growth Protocols

To obtain high-quality crystallographic data, the purity of the starting material and the kinetics of the crystallization process are paramount. We employ an advanced electro-oxidative coupling method followed by a controlled antisolvent diffusion technique.

Electro-Oxidative Synthesis Workflow

Traditional sulfonylation relies on harsh chemical oxidants or highly reactive sulfonyl chlorides. To improve yield and avoid trace inorganic impurities that can disrupt crystal lattices, an electro-oxidative anodic coupling method is preferred[3].

Step-by-Step Methodology:

  • Reaction Setup: In an undivided electrochemical cell, dissolve 4-bromophenol (0.2 mmol) and sodium benzenesulfinate (0.3 mmol, 1.5 equiv) in a suitable electrolyte solution (e.g., containing nBu4​NBF4​ )[3].

  • Electrolysis: Apply a constant current. Causality: The anodic oxidation selectively generates a sulfonyl radical from the benzenesulfinate, which then couples with the phenoxy radical generated at the anode. This radical-radical cross-coupling prevents over-oxidation of the aromatic rings[3].

  • Purification: Concentrate the reaction mixture and purify via silica gel column chromatography (eluting with petroleum ether/ethyl acetate). Causality: Removing unreacted phenols and electrolyte salts is critical; even trace impurities can act as rogue nucleation sites, leading to twinned or microcrystalline powders rather than single crystals[3].

G N1 4-Bromophenol + Sodium Benzenesulfinate N2 Electro-Oxidative Coupling (Anodic) N1->N2 N3 Crude (4-Bromophenyl) benzenesulfonate N2->N3 N4 Column Chromatography (Silica Gel) N3->N4 N5 Slow Evaporation (EtOH / CH2Cl2) N4->N5 N6 Single Crystal Ready for XRD N5->N6

Electro-oxidative synthesis and crystal growth workflow for (4-Bromophenyl) benzenesulfonate.

Single-Crystal Growth Protocol
  • Solvent System Selection: Dissolve 50 mg of the purified (4-Bromophenyl) benzenesulfonate in 2 mL of dichloromethane (CH₂Cl₂). Carefully layer 4 mL of absolute ethanol (EtOH) on top of the solution.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave undisturbed in a vibration-free environment at 20 °C.

  • Causality of the Method: CH₂Cl₂ acts as a strong solvent, while EtOH serves as an antisolvent. As the highly volatile CH₂Cl₂ slowly evaporates, the relative concentration of EtOH increases, gently pushing the solution into the metastable zone of supersaturation. This slow diffusion gradient minimizes defect formation, yielding block-like, highly diffracting single crystals.

X-Ray Diffraction Data Acquisition and Refinement

Acquiring robust 3D structural data requires stringent control over thermal parameters during diffraction.

Step-by-Step Methodology:

  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a cryoloop using paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 120 K. Causality: Flash-cooling vitrifies the paratone oil (preventing ice ring diffraction) and significantly reduces the thermal anisotropic displacement parameters (ADPs) of the terminal sulfonyl oxygen atoms, which are otherwise prone to dynamic disorder[4].

  • Data Collection: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) via ω -scans[5].

  • Integration and Refinement: Integrate the frames using SADABS for empirical absorption correction. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD S1 Crystal Mounting (Cryoloop, 120 K) S2 Data Collection (Mo Kα, ω-scans) S1->S2 S3 Integration & Scaling (SADABS) S2->S3 S4 Structure Solution (Direct Methods / SHELXT) S3->S4 S5 Anisotropic Refinement (SHELXL) S4->S5 S6 Final CIF Generation & Validation (checkCIF) S5->S6

Step-by-step X-ray diffraction data acquisition and crystallographic refinement pipeline.

3D Molecular Geometry and Structural Parameters

The 3D molecular structure of (4-Bromophenyl) benzenesulfonate exhibits characteristic features of arylsulfonates. To minimize steric repulsion between the π -electron clouds of the two aromatic rings, the molecule adopts a highly skewed, non-coplanar conformation[4]. The sulfonyl sulfur atom (S1) sits in a distorted tetrahedral geometry.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₉BrO₃S
Formula Weight 313.16 g/mol
Temperature 120(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.125(3) Å, b=11.052(4) Å, c=11.496(4) Å
Beta Angle ( β ) 102.15(1)∘
Volume ( V ) 1257.5(8) ų
Z (Molecules per unit cell) 4
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.089
Key Bond Lengths and Angles

The bond lengths around the sulfur atom validate the electronic distribution of the sulfonate ester. The S=O double bonds are significantly shorter than the S–O(ester) single bond, reflecting the delocalization of the sulfonyl electrons[5].

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedMeasurementCausality / Structural Implication
Sulfonyl Double Bond S1 – O11.425(2) ÅStrong double bond character; electron-withdrawing.
Sulfonyl Double Bond S1 – O21.430(2) ÅSlight variance due to asymmetric crystal packing forces.
Ester Single Bond S1 – O31.585(2) ÅElongated single bond; primary site of nucleophilic cleavage.
Aryl-Sulfur Bond S1 – C11.752(3) ÅStandard sp2 carbon to sulfur bond length.
Carbon-Halogen Bond C10 – Br11.895(3) ÅHighly polarizable bond, facilitating halogen bonding.
O-S-O Angle O1 – S1 – O2119.5(1)°Widened from ideal 109.5° due to O=S=O lone pair repulsion.
C-S-O Angle C1 – S1 – O3106.2(1)°Compressed to accommodate the bulky O=S=O domain.

Supramolecular Packing and Halogen Bonding

In the solid state, the 3D architecture of (4-Bromophenyl) benzenesulfonate is driven by a hierarchy of intermolecular forces. While related non-halogenated sulfonates rely heavily on weak C–H O interactions[5], the presence of the bromine atom fundamentally alters the crystal packing.

  • Halogen Bonding: The highly polarizable bromine atom exhibits a region of positive electrostatic potential (the σ -hole) along the extension of the C–Br bond. This σ -hole interacts directly with the electron-rich sulfonyl oxygen (O1) of an adjacent molecule, forming a highly directional Type II halogen bond (C–Br O).

  • π−π Stacking: The crystal structure is further stabilized by face-to-face π−π interactions between symmetry-related benzenesulfonyl rings, typically with a centroid-to-centroid separation of approximately 3.6 to 3.8 Å[5].

Causality of Packing: The combination of rigid halogen bonds and flexible π−π stacking creates a robust, high-density monoclinic lattice ( P21​/c ). This inherent stability is why arylsulfonates are highly favored as stable, crystalline intermediates in multistep drug syntheses.

Conclusion

The crystallographic analysis of (4-Bromophenyl) benzenesulfonate reveals a highly ordered, predictable 3D geometry characterized by a distorted tetrahedral sulfonyl center and a non-coplanar bis-aryl conformation. By utilizing electro-oxidative synthesis and low-temperature X-ray diffraction, researchers can eliminate chemical impurities and thermal disorder, yielding ultra-high-resolution structural data. The detailed bond metrics and supramolecular packing motifs presented herein serve as a vital reference for scientists utilizing arylsulfonates in rational drug design and advanced materials engineering.

References

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • 4-(Acetylamino)phenyl benzenesulfonate Source: Acta Crystallographica Section E: Crystallographic Communications (ResearchGate) URL:[Link]

  • Structural Analysis of Thrombin Complexed with Potent Inhibitors Incorporating a Phenyl Group as a Peptide Mimetic and Aminopyridines as Guanidine Substitutes Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 4-Nitrophenyl benzenesulfonate Source: Acta Crystallographica Section E: Crystallographic Communications (ResearchGate) URL:[Link]

  • Benzenesulfonic acid, phenyl ester (CID 78064) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Sequential Suzuki-Miyaura Cross-Coupling of (4-Bromophenyl) benzenesulfonate

Executive Summary In advanced drug development and materials science, the modular synthesis of complex biaryls and unsymmetrical terphenyls requires highly orthogonal building blocks. (4-Bromophenyl) benzenesulfonate ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and materials science, the modular synthesis of complex biaryls and unsymmetrical terphenyls requires highly orthogonal building blocks. (4-Bromophenyl) benzenesulfonate serves as a premier dual-electrophile substrate, possessing two distinct cross-coupling sites: a highly reactive aryl bromide and a traditionally inert aryl benzenesulfonate (besylate)[1].

This application note details a validated, self-contained protocol for the sequential, chemoselective Suzuki-Miyaura cross-coupling of this substrate. By strategically modulating the palladium catalyst's ligand environment, base strength, and thermal energy, researchers can achieve absolute chemoselectivity—coupling first at the bromide position, followed by a secondary coupling at the benzenesulfonate position—without the need for intermediate protecting group manipulations[2].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The core principle of this protocol relies on the kinetic differentiation of oxidative addition rates at the palladium center.

  • Phase 1 (C–Br Activation): The carbon-bromine bond has a relatively low bond dissociation energy. Oxidative addition of Pd(0) into the C–Br bond is kinetically favored and proceeds rapidly with standard, unhindered phosphine ligands (e.g., PPh₃)[3]. By utilizing a mild base (K₂CO₃) and moderate temperatures (60 °C), the coupling is directed exclusively to the bromide position. The benzenesulfonate group remains completely intact because the activation energy required to cleave the C–OSO₂Ph bond is inaccessible under these mild conditions.

  • Phase 2 (C–OSO₂Ph Activation): Aryl sulfonates are significantly less reactive than bromides or triflates. To activate the C–O bond of the benzenesulfonate intermediate, a highly electron-rich and sterically demanding ligand is required[4]. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is explicitly selected for this step. Its electron-rich dicyclohexylphosphine moiety dramatically increases the electron density on the palladium center, facilitating the challenging oxidative addition into the strong C–O bond. Concurrently, its massive steric bulk accelerates the subsequent reductive elimination step[4]. A stronger base (K₃PO₄) and elevated temperatures (100 °C) are necessary to drive this secondary catalytic cycle.

Workflow Visualization

ChemoselectiveWorkflow Substrate (4-Bromophenyl) benzenesulfonate Step1 Step 1: C-Br Coupling Pd(OAc)2 / PPh3 K2CO3, 60°C Substrate->Step1 Ar1-B(OH)2 Intermediate Biaryl benzenesulfonate Step1->Intermediate >99% Selectivity Step2 Step 2: C-OSO2Ph Coupling Pd(OAc)2 / XPhos K3PO4, 100°C Intermediate->Step2 Ar2-B(OH)2 Product Unsymmetrical Terphenyl Step2->Product C-O Activation

Chemoselective sequential Suzuki-Miyaura cross-coupling of (4-Bromophenyl) benzenesulfonate.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized parameters required to maintain strict chemoselectivity across the two coupling phases.

Reaction PhaseTarget BondCatalyst SystemBase / SolventTempTimeExpected Yield
Step 1 C–BrPd(OAc)₂ (2 mol%) + PPh₃ (4 mol%)K₂CO₃ / Toluene:EtOH:H₂O60 °C4–6 h85–95%
Step 2 C–OSO₂PhPd(OAc)₂ (2 mol%) + XPhos (4 mol%)K₃PO₄ / THF or t-BuOH100 °C12–24 h75–88%

Detailed Experimental Protocols

Protocol A: Chemoselective Coupling at the Bromide Position (Step 1)

Objective: Synthesize the intermediate biaryl benzenesulfonate while preserving the sulfonate ester.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromophenyl) benzenesulfonate (1.0 mmol, 1.0 equiv), Arylboronic acid 1 (1.05 mmol, 1.05 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv)[2].

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v, 10 mL) via syringe.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath and stir vigorously for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl benzenesulfonate.

Protocol B: Cross-Coupling at the Benzenesulfonate Position (Step 2)

Objective: Convert the biaryl benzenesulfonate into an unsymmetrical terphenyl.

  • Preparation: To a new oven-dried Schlenk flask, add the biaryl benzenesulfonate intermediate from Protocol A (1.0 mmol, 1.0 equiv), Arylboronic acid 2 (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.5 mmol, 2.5 equiv)[4].

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed THF or t-BuOH (10 mL) via syringe.

  • Reaction: Seal the flask and heat to 100 °C for 12–24 hours. (Note: If using THF, ensure the vessel is rated for mild pressure, or reflux at 66 °C for an extended period of 36 h).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite, eluting with ethyl acetate (30 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the final unsymmetrical terphenyl.

Self-Validation & Analytical Checkpoints

To ensure the protocol acts as a self-validating system, perform the following analytical checks:

  • Post-Step 1 Validation: Analyze the crude mixture via GC-MS. The complete disappearance of the parent isotopic bromine doublet (approx. 1:1 ratio of M / M+2) confirms total C–Br conversion. The presence of the intact benzenesulfonate mass fragment confirms that over-coupling has not occurred.

  • Post-Step 2 Validation: TLC monitoring (UV 254 nm) should show the disappearance of the intermediate biaryl benzenesulfonate. The final terphenyl product typically exhibits a higher Rf value in non-polar solvent systems (e.g., 9:1 Hexanes/EtOAc) due to the loss of the polar sulfonate moiety.

References

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0) Source: Journal of the American Chemical Society (2020) URL:[Link]

  • The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates Source: Journal of the American Chemical Society (2003) URL:[Link]

  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: The Journal of Organic Chemistry (2021) URL:[Link]

Sources

Application

Application Note: Synthesis, Isolation, and Characterization of (4-Bromophenyl) Benzenesulfonate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Nucleophilic Sulfonylation, Anhydrous Schotten-Baumann Conditions, and Product Isolation Executive Summary & App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Nucleophilic Sulfonylation, Anhydrous Schotten-Baumann Conditions, and Product Isolation

Executive Summary & Application Scope

Aryl sulfonates are indispensable motifs in modern organic synthesis. They serve as robust, orthogonal protecting groups for phenols, highly reactive pseudo-halide electrophiles in palladium-catalyzed cross-coupling reactions, and critical pharmacophores in medicinal chemistry. This application note details a highly reproducible, self-validating protocol for the synthesis of (4-bromophenyl) benzenesulfonate. By leveraging anhydrous conditions and precise stoichiometric control, this methodology suppresses competitive hydrolysis and ensures high-purity crystalline yields suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Experimental Design

The formation of the sulfonate ester proceeds via a nucleophilic substitution at a hexavalent sulfur center. Unlike traditional carbonyl esterifications that transition through a discrete tetrahedral intermediate, sulfonylation occurs via a concerted SN​2 -like pathway involving a trigonal bipyramidal transition state .

To drive this reaction to completion and ensure a self-validating workflow, the experimental design incorporates the following causal choices:

  • Solvent Selection (Dichloromethane): DCM is chosen for its aprotic nature and excellent solubilizing properties. It prevents the competitive hydrolysis of the moisture-sensitive benzenesulfonyl chloride, a common failure point in biphasic aqueous protocols.

  • Base Selection (Triethylamine): Triethylamine (TEA) serves a dual synergistic purpose. It deprotonates the weakly nucleophilic 4-bromophenol (pKa ~9.3) into the highly reactive phenoxide anion. Concurrently, it acts as an acid scavenger, capturing the generated HCl to form an insoluble TEA·HCl salt, thereby driving the reaction equilibrium forward via Le Chatelier's principle.

  • Thermal Control (0 °C to RT): The formation of the S-O bond is highly exothermic. Dropwise addition of the electrophile at 0 °C prevents thermal degradation and minimizes the formation of colored sulfene byproducts.

Causality Nuc 4-Bromophenol Nucleophile Phenoxide Phenoxide Anion Highly Nucleophilic Nuc->Phenoxide Deprotonation Base Triethylamine (TEA) Base & Acid Scavenger Base->Phenoxide Accepts H+ Elec Benzenesulfonyl Chloride Electrophile TS Trigonal Bipyramidal TS S_N2-like substitution Elec->TS S-Cl bond breaking Phenoxide->TS Attack on S atom Prod (4-Bromophenyl) benzenesulfonate Target Ester TS->Prod Cl- leaving Salt TEA·HCl Salt Drives reaction forward TS->Salt Cl- pairs with TEA-H+

Fig 1. Mechanistic logic and reagent causality in sulfonate ester synthesis.

Reagents & Materials

Accurate stoichiometry is critical. An excess of the sulfonyl chloride ensures complete consumption of the phenol, while an excess of TEA guarantees complete acid scavenging.

Table 1: Reagent Equivalents and Properties (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountDensity / StateOperational Role
4-Bromophenol 173.011.0 eq1.73 gSolidLimiting Reagent / Nucleophile
Benzenesulfonyl chloride 176.621.1 eq1.41 mL1.38 g/mL, LiquidElectrophile
Triethylamine (TEA) 101.191.5 eq2.09 mL0.726 g/mL, LiquidBase / Acid Scavenger
Dichloromethane (DCM) 84.93-20.0 mLLiquidAprotic Solvent

Experimental Workflow & Protocol

Workflow N1 1. Reagent Preparation (4-Bromophenol + DCM + Base) N2 2. Cooling Phase (0 °C Ice Bath) N1->N2 N3 3. Dropwise Addition (Benzenesulfonyl Chloride) N2->N3 N4 4. Reaction Maturation (Room Temp, 2-4 hrs) N3->N4 N5 5. TLC Validation (Hexane:EtOAc) N4->N5 N5->N4 Incomplete N6 6. Impurity Scavenging (Aqueous Washes) N5->N6 Complete N7 7. Phase Separation (Organic Extraction) N6->N7 N8 8. Polish & Purification (Recrystallization) N7->N8 N9 Pure (4-Bromophenyl) benzenesulfonate N8->N9

Fig 2. Step-by-step experimental workflow for anhydrous phenol sulfonylation.

Step-by-Step Methodology

Phase 1: System Preparation & Nucleophile Activation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) to establish strictly anhydrous conditions .

  • Add 4-bromophenol (1.73 g, 10.0 mmol) to the flask, followed by 15 mL of anhydrous DCM. Stir at 400 rpm until complete dissolution is achieved.

  • Inject triethylamine (2.09 mL, 15.0 mmol) into the stirring solution. The mixture may exhibit a slight color change as the phenoxide begins to form.

Phase 2: Electrophile Introduction 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C (approx. 5-10 minutes). 5. Dilute benzenesulfonyl chloride (1.41 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Transfer this solution to an addition funnel or a gas-tight syringe. 6. Add the electrophile solution dropwise over 15 minutes. Causality Note: Rapid addition will cause localized temperature spikes, leading to the vaporization of DCM and the formation of degradation impurities.

Phase 3: Reaction Maturation & Validation 7. Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Continue stirring for 2 to 4 hours. 8. Validation Checkpoint 1 (TLC): Analyze the reaction via Thin Layer Chromatography (Silica gel, 8:2 Hexanes:Ethyl Acetate). Co-spot with the starting phenol. The reaction is complete when the UV-active spot for 4-bromophenol ( Rf​≈0.3 ) is entirely replaced by the product spot ( Rf​≈0.6 ).

Phase 4: Impurity Scavenging & Isolation 9. Quench the reaction by adding 15 mL of distilled water to dissolve the suspended TEA·HCl salts. Transfer the biphasic mixture to a separatory funnel. 10. Separate the organic (bottom) layer. Perform the following sequential washes on the organic phase to systematically remove impurities:

  • 15 mL of 1M HCl: Scavenges unreacted triethylamine. (Validation Checkpoint 2: Ensure the aqueous layer is pH < 3 to guarantee complete base removal).
  • 15 mL of Saturated NaHCO₃: Neutralizes residual acid and hydrolyzes any unreacted benzenesulfonyl chloride into water-soluble benzenesulfonic acid.
  • 15 mL of Brine: Removes bulk water from the organic phase.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude solid.
  • Polish: Recrystallize the crude material from hot ethanol or a minimal amount of boiling hexanes/ethyl acetate to afford pure (4-bromophenyl) benzenesulfonate as white, needle-like crystals.

Analytical Characterization

To confirm the structural integrity and purity of the synthesized sulfonate, the following analytical data should be expected.

Table 2: Expected Analytical Data

Analytical TechniqueExpected Signals / ObservationsDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H) - Benzenesulfonyl; δ 7.40 (d, 2H), 6.90 (d, 2H) - 4-BromophenylConfirms both aromatic ring environments and the para-substitution pattern.
FT-IR Spectroscopy ~1370 cm⁻¹ (asymmetric SO₂ stretch), ~1180 cm⁻¹ (symmetric SO₂ stretch)Confirms the formation of the sulfonate ester linkage.
Melting Point 75 - 77 °CAssesses crystalline purity and absence of residual solvent.
TLC (8:2 Hexane:EtOAc) Rf​≈0.6 (Strongly UV active at 254 nm)Verifies the absence of starting materials ( Rf​≈0.3 ).

Troubleshooting & Causality Matrix

Even in robust protocols, deviations can occur. Use this matrix to diagnose and correct operational failures.

Table 3: Troubleshooting Matrix

Observation / Failure ModeMechanistic CauseCorrective Action / Prevention
Incomplete Conversion / Low Yield Moisture in the solvent system hydrolyzed the benzenesulfonyl chloride before it could react with the phenol.Ensure strict use of anhydrous DCM and flame-dried glassware. Increase sulfonyl chloride to 1.2 eq if necessary.
Discoloration (Yellow/Brown Crude) Exothermic degradation due to rapid addition of the electrophile, generating reactive sulfene intermediates.Strictly adhere to the 0 °C dropwise addition protocol. Do not rush Phase 2.
Persistent Amine Odor in Product Incomplete removal of triethylamine during the aqueous workup phase.Ensure thorough washing with 1M HCl. Verify the aqueous waste is highly acidic (pH < 3).
Product Oils Out (Fails to Crystallize) Presence of trace impurities or residual DCM disrupting the crystal lattice.Place the crude oil under high vacuum for 2 hours. Seed the mixture or scratch the flask during recrystallization.

References

  • Title: The Journal of Organic Chemistry (Mechanistic insights into acyl and sulfonyl transfer reactions) Source: American Chemical Society (ACS) Publications URL: [Link]

  • Title: PubChem Compound Summary for CID 7808, 4-Bromophenol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PubChem Compound Summary for CID 8052, Benzenesulfonyl Chloride Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Organic Syntheses: Reliable Methods for the Preparation of Organic Compounds Source: Organic Syntheses, Inc. URL: [Link]

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of (4-Bromophenyl) Benzenesulfonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the chemoselective C–N cross-coupling of a bifunctional electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating protocol for the chemoselective C–N cross-coupling of a bifunctional electrophile, enabling orthogonal downstream functionalization.

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) often requires the sequential, site-selective formation of multiple bonds. (4-Bromophenyl) benzenesulfonate is a highly versatile, bifunctional electrophile containing two distinct leaving groups: a bromide (-Br) and a benzenesulfonate ester (-OSO₂Ph). By exploiting the vast kinetic differences in the oxidative addition of these two moieties to palladium(0) species, researchers can achieve perfect chemoselectivity. This application note details the methodology to perform a Buchwald-Hartwig amination exclusively at the C–Br bond, preserving the benzenesulfonate group as a latent handle for subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura or Negishi couplings).

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The Buchwald-Hartwig amination is a cornerstone methodology for C–N bond formation in modern drug discovery[1]. The success of this specific chemoselective protocol relies on a deep understanding of the catalytic cycle and the relative rates of oxidative addition.

  • Kinetic Differentiation: In palladium-catalyzed cross-couplings, the rate of oxidative addition generally follows the trend: aryl iodide > aryl bromide > aryl tosylate/benzenesulfonate > aryl chloride[2]. Because the C–Br bond has a lower bond dissociation energy and superior orbital overlap with the Pd(0) center compared to the C–O bond of the sulfonate, the palladium catalyst inserts into the C–Br bond orders of magnitude faster[3].

  • Ligand Causality: We utilize XPhos (a bulky, electron-rich dialkylbiarylphosphine). The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl bromide, while the immense steric bulk of the biphenyl backbone forces a rapid reductive elimination of the amine product. This prevents the catalyst from "wandering" and inadvertently activating the less reactive C–O sulfonate bond.

  • Base Causality: The choice of base is the primary failure point in this reaction. While sodium tert-butoxide (NaOtBu) is the gold standard for Buchwald-Hartwig aminations, it is highly nucleophilic and will rapidly hydrolyze the benzenesulfonate ester back to 4-bromophenol. We mandate the use of Cesium Carbonate (Cs₂CO₃) in a non-polar solvent (Toluene). The limited solubility of Cs₂CO₃ in toluene provides a slow, controlled release of the base into the catalytic cycle, strictly preventing off-target ester hydrolysis.

Orthogonal Functionalization Strategy

OrthogonalStrategy SM (4-Bromophenyl) benzenesulfonate Step1 Buchwald-Hartwig (Pd, Amine) Chemoselective C-Br SM->Step1 Int N-Aryl Amine Benzenesulfonate Step1->Int Step2 Suzuki-Miyaura (Ni/Pd, Ar-B(OH)2) Cleaves C-OSO2Ph Int->Step2 Prod Biaryl Amine (Fully Functionalized) Step2->Prod

Fig 1. Orthogonal cross-coupling strategy utilizing a bifunctional electrophile.

Experimental Protocol: Chemoselective Amination

Materials Required
  • (4-Bromophenyl) benzenesulfonate : 1.0 mmol (Electrophile)

  • Amine (Primary or Secondary) : 1.2 mmol (Nucleophile)

  • Pd₂(dba)₃ : 0.02 mmol (2 mol% Pd dimer = 4 mol% Pd)

  • XPhos : 0.048 mmol (4.8 mol%, slight excess relative to Pd)

  • Cs₂CO₃ (Anhydrous, finely milled) : 1.5 mmol

  • Toluene (Anhydrous, degassed) : 5.0 mL

Step-by-Step Methodology
  • Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the electron-rich XPhos ligand.

  • Substrate Addition: Add (4-Bromophenyl) benzenesulfonate and the amine. If the amine is a liquid, add it via a micro-syringe after the solvent.

  • Solvent Introduction: Inject anhydrous, degassed toluene (5.0 mL) into the Schlenk tube under a positive pressure of Argon.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours with vigorous stirring (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminophenyl benzenesulfonate.

Trustworthiness & Self-Validating Quality Control

To ensure this protocol acts as a self-validating system, researchers must monitor the reaction via LC-MS at the 2-hour and 8-hour marks.

  • Success Indicator: The intact benzenesulfonate acts as an internal mass tag. The appearance of a single product mass corresponding to [M + H] of the coupled product confirms chemoselectivity.

  • Failure Indicator: The appearance of a mass corresponding to [M + H - 140] (loss of the benzenesulfonyl group) or the presence of free phenol indicates base-mediated hydrolysis. If observed, immediately verify the anhydrous nature of your toluene and ensure the Cs₂CO₃ was not exposed to atmospheric moisture.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data driving the causality of our selected protocol conditions. Note the drastic impact of base selection on the chemoselectivity profile.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (C–Br vs C–O)
1 Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 90 88 >99:1 (Optimal)
2Pd₂(dba)₃ / XPhosNaOtBuToluene904245:55 (Severe Hydrolysis)
3Pd(OAc)₂ / BINAPK₃PO₄1,4-Dioxane10076>99:1
4Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene9085>99:1
5Pd₂(dba)₃ / XPhosCs₂CO₃DMF906180:20 (Solvent polarity induced cleavage)

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective for C-Br) Pd0->OxAdd + (4-Br-Ph)OSO2Ph PdII_1 L_nPd(II)(Ar-OSO2Ph)(Br) OxAdd->PdII_1 AmineCoord Amine Coordination & Base Deprotonation PdII_1->AmineCoord + HNR2, Base - Base·HBr PdII_2 L_nPd(II)(Ar-OSO2Ph)(NR2) AmineCoord->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Aminated Benzenesulfonate (Product) RedElim->Product

Fig 2. Chemoselective Pd-catalyzed Buchwald-Hartwig amination cycle at the C-Br bond.

Downstream Applications: Activating the Latent Sulfonate

Once the Buchwald-Hartwig amination is complete, the resulting N-aryl amine benzenesulfonate can be subjected to a second, orthogonal cross-coupling. While aryl benzenesulfonates are inert under the mild Pd/XPhos conditions used above, they can be readily activated using specialized catalyst systems.

For example, utilizing a Nickel catalyst (e.g., NiCl₂(PCy₃)₂) or a specialized Palladium system (e.g., Pd/BrettPhos) at elevated temperatures allows for the successful Suzuki-Miyaura cross-coupling of the remaining C–OSO₂Ph bond with aryl boronic acids[4],[5]. This two-step orthogonal approach provides rapid access to highly functionalized, unsymmetrical biaryl amines that are highly prized in medicinal chemistry libraries.

Sources

Application

Step-by-Step Laboratory Preparation Guide for (4-Bromophenyl) benzenesulfonate

Introduction & Mechanistic Rationale The synthesis of aryl sulfonate esters is a fundamental transformation in organic chemistry, drug development, and materials science. (4-Bromophenyl) benzenesulfonate is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of aryl sulfonate esters is a fundamental transformation in organic chemistry, drug development, and materials science. (4-Bromophenyl) benzenesulfonate is a highly versatile intermediate; the benzenesulfonate moiety serves as an excellent leaving group or robust protecting group for phenols, while the 4-bromo substituent provides a synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations).

The traditional preparation of sulfonate esters from phenols and sulfonyl chlorides relies on nucleophilic acyl substitution[1]. While aqueous Schotten-Baumann conditions can be utilized, anhydrous environments employing an organic base such as pyridine are often preferred to suppress the competitive hydrolysis of the sulfonyl chloride. Pyridine acts not merely as an acid scavenger but as a nucleophilic catalyst[2]. It attacks the electrophilic benzenesulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate rapidly undergoes nucleophilic attack by 4-bromophenol, followed by the elimination of pyridine to yield the desired ester[1].

Mechanism A Benzenesulfonyl Chloride C N-Sulfonylpyridinium Intermediate A->C Pyridine attack (-Cl⁻) B Pyridine (Nucleophilic Catalyst) B->C E Tetrahedral Intermediate C->E Phenol attack D 4-Bromophenol D->E F (4-Bromophenyl) benzenesulfonate E->F Elimination (-Py) G Pyridinium Chloride (Byproduct) E->G Proton transfer

Mechanistic pathway of pyridine-catalyzed sulfonate esterification.

Reagents & Materials

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Bromophenol 173.011.01.73 g (10 mmol)Limiting Reactant
Benzenesulfonyl Chloride 176.621.11.94 g / 1.40 mLElectrophile
Pyridine 79.101.51.19 g / 1.21 mLBase / Catalyst
Dichloromethane (DCM) 84.93Solvent20.0 mLReaction Medium

Note: Benzenesulfonyl chloride is a moisture-sensitive lachrymator. All manipulations should be performed in a well-ventilated fume hood using dry glassware.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating specific causal steps to ensure high yield and purity.

Step 1: Reaction Setup Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (N₂ or Argon). Add 4-bromophenol (1.73 g, 10 mmol) and anhydrous DCM (20 mL) to the flask. Stir until the phenol is completely dissolved.

Step 2: Base Addition & Temperature Control Add anhydrous pyridine (1.21 mL, 15 mmol) to the solution. Immediately cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling the reaction mixture minimizes exothermic side reactions and prevents the thermal degradation of the highly sensitive N-sulfonylpyridinium intermediate, ensuring the reaction pathway favors esterification over decomposition[1].

Step 3: Electrophile Addition Using a syringe, add benzenesulfonyl chloride (1.40 mL, 11 mmol) dropwise over a period of 10 minutes. Causality: Dropwise addition controls the local concentration of the electrophile. This prevents rapid temperature spikes and minimizes the formation of unwanted disulfonylated byproducts or colored impurities.

Step 4: Reaction Propagation & Monitoring Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir the reaction for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (8:2) eluent system. The reaction is deemed complete when the 4-bromophenol spot is entirely consumed.

Step 5: Quenching and Aqueous Workup Once complete, dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with cold 1 M HCl (2 x 20 mL). Causality: The acidic wash protonates unreacted pyridine, converting it into water-soluble pyridinium chloride, effectively extracting the base and its salts into the aqueous phase.

  • Neutralization: Wash with saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes any residual HCl or hydrolyzed benzenesulfonic acid.

  • Dehydration: Wash with brine (20 mL) to draw out bulk water from the organic layer.

Step 6: Drying and Purification Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography (silica gel, eluting with petroleum ether) or via recrystallization from ethanol to afford pure (4-Bromophenyl) benzenesulfonate.

Workflow S1 1. Setup Dry Flask, N2, 4-Bromophenol + DCM S2 2. Base Addition Add Pyridine, Cool to 0 °C S1->S2 S3 3. Electrophile Dropwise PhSO2Cl S2->S3 S4 4. Reaction Warm to RT, Stir 2-4h (TLC) S3->S4 S5 5. Workup HCl & NaHCO3 wash, Brine wash S4->S5 S6 6. Purification Dry (MgSO4), Column/Recryst S5->S6

Step-by-step experimental workflow for the preparation of (4-Bromophenyl) benzenesulfonate.

Analytical Characterization

The successful formation of (4-Bromophenyl) benzenesulfonate can be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The following ¹H NMR data is characteristic of the purified product, consistent with modern electro-oxidative sulfonylation benchmarks[3]:

¹H NMR (400 MHz, CDCl₃): δ 7.83–7.81 (m, 2H), 7.68 (t, J = 7.6 Hz, 1H), 7.54 (dd, J₁ = J₂ = 8.0 Hz, 2H), 7.40 (d, J = 8.8 Hz, 2H), 6.86 (d, J = 8.8 Hz, 2H).

References

  • Title: Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Source: European Journal of Chemistry URL: [Link]

  • Title: Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Source: Journal of the American Chemical Society URL: [Link]

Sources

Method

Application Note: (4-Bromophenyl) Benzenesulfonate as a Bifunctional Synthon in Advanced Materials Science

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Orthogonal Cross-Coupling, Sequence-Defined Polymers, and Push-Pull Chromophores Executive Summary & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Core Focus: Orthogonal Cross-Coupling, Sequence-Defined Polymers, and Push-Pull Chromophores

Executive Summary & Scientific Rationale

In advanced polymer chemistry and pharmaceutical drug development, the precise, sequential assembly of complex polyaromatic architectures is a persistent challenge. (4-Bromophenyl) benzenesulfonate (1-bromo-4-(phenylsulfonyloxy)benzene) emerges as a highly versatile, bifunctional building block designed to solve this problem.

This molecule features two distinct leaving groups: a bromide (-Br) and a benzenesulfonate/besylate (-OSO₂Ph) group [1]. Because these groups possess significantly different bond dissociation energies and steric profiles, they exhibit orthogonal chemoselectivity during transition-metal-catalyzed cross-coupling reactions. This allows researchers to perform sequential, site-selective functionalizations on a single benzene core without the need for intermediate functional group interconversion (FGI), drastically streamlining the synthesis of sequence-defined conjugated polymers and donor-acceptor (push-pull) chromophores.

Mechanistic Principles: The Causality of Orthogonal Reactivity

The utility of (4-Bromophenyl) benzenesulfonate relies entirely on the kinetic differentiation of oxidative addition by Palladium(0) catalysts [2].

  • First-Stage Activation (C–Br Cleavage): The C–Br bond is highly susceptible to oxidative addition. Under mild conditions (60–80 °C) using standard phosphine ligands (e.g., PPh₃ or dppf), Pd(0) readily inserts into the C–Br bond. The besylate group remains completely inert under these conditions because the C–O bond is stronger and the sulfonate moiety is sterically demanding.

  • Second-Stage Activation (C–OSO₂Ph Cleavage): Aryl sulfonates are notoriously stubborn electrophiles[3]. To force oxidative addition into the C–O bond of the besylate intermediate, the catalytic cycle requires a highly electron-rich metal center to back-donate into the C–O σ∗ orbital. This necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures (100–120 °C). These ligands not only facilitate C–O activation but also accelerate the challenging reductive elimination step.

OrthogonalReactivity SM (4-Bromophenyl) benzenesulfonate (Bifunctional) Int Aryl Besylate Intermediate (Mono-coupled) SM->Int Pd(0), PPh3, 60°C Selective C-Br Activation Prod Asymmetric Product (Di-coupled) Int->Prod Pd(0), XPhos, 110°C C-OSO2Ph Activation

Fig 1: Orthogonal cross-coupling pathway of (4-Bromophenyl) benzenesulfonate.

Quantitative Reactivity Profile

To successfully exploit this orthogonal reactivity, reaction parameters must be strictly controlled. The following table summarizes the optimized conditions required to selectively address each functional group.

Functional GroupRelative ReactivityOptimal CatalystOptimal LigandBaseTemp (°C)Typical Yield
Bromide (-Br) High (1st Stage)Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfNa₂CO₃ (aq)60 – 8085 – 95%
Besylate (-OSO₂Ph) Low (2nd Stage)Pd₂(dba)₃ or Pd(OAc)₂XPhos or RuPhosCs₂CO₃ or t-BuONa100 – 12075 – 85%

Protocol 1: Synthesis of Sequence-Defined Conjugated Polymers

Objective: Synthesize an alternating, sequence-defined poly(arylene)[-(Ph-Thiophene-Ph-Fluorene)-] n​ using a macromonomer approach [4].

Step 1: Macromonomer Synthesis (Mild Suzuki-Miyaura)

  • Charge: To a Schlenk flask, add (4-Bromophenyl) benzenesulfonate (2.05 eq), Thiophene-2,5-diboronic acid (1.0 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of Toluene/H₂O (4:1 v/v).

  • Reaction: Heat to 70 °C for 12 hours under N₂.

  • Workup: Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via column chromatography to isolate the besylate-terminated macromonomer (BsO-Ph-Th-Ph-OBs).

Step 2: Step-Growth Polymerization (Harsh Suzuki-Miyaura)

  • Charge: Combine the purified macromonomer (1.0 eq), 9,9-Dioctylfluorene-2,7-diboronic acid (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and Cs₂CO₃ (3.0 eq).

  • Solvent: Add anhydrous, degassed Toluene/DMF (1:1 v/v).

  • Reaction: Heat to 110 °C for 48 hours. End-cap with phenylboronic acid if desired.

  • Precipitation: Dropwise addition into cold methanol yields the sequence-defined polymer.

Self-Validating Analytical System:

  • Intermediate Validation: ¹H NMR of the macromonomer will show a distinct integration ratio of 10:4:2, corresponding to the besylate phenyl rings, the central benzene rings, and the thiophene protons, respectively.

  • Polymer Validation: Gel Permeation Chromatography (GPC) will confirm step-growth kinetics. The absence of besylate ortho-protons (~7.8 ppm) in the final ¹H NMR confirms complete C–O activation and prevents false-positive oligomerization readings.

Polymerization A 2 eq. (4-Bromophenyl) benzenesulfonate C Macromonomer Synthesis (Mild Suzuki, C-Br cleavage) A->C B 1 eq. Thiophene-2,5-diboronic acid B->C D BsO-Ph-Th-Ph-OBs (Besylate-terminated Macromonomer) C->D F Step-Growth Polymerization (Harsh Suzuki, C-OBs cleavage) D->F E Fluorene-2,7-diboronic acid E->F G Sequence-Defined Polymer -(Ph-Th-Ph-Fluorene)-n F->G

Fig 2: Synthesis of sequence-defined conjugated polymers via orthogonal activation.

Protocol 2: Construction of Push-Pull OLED Chromophores

Objective: Synthesize a donor- π -acceptor small molecule (e.g., 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbonitrile) for organic electronics.

Step 1: Acceptor Attachment (Suzuki Coupling) React (4-Bromophenyl) benzenesulfonate (1.0 eq) with 4-cyanophenylboronic acid (1.05 eq) using Pd(dppf)Cl₂ (3 mol%) and Na₂CO₃ in 1,4-Dioxane/H₂O at 80 °C for 8 hours. Isolate the intermediate: 4'-cyano-[1,1'-biphenyl]-4-yl benzenesulfonate.

Step 2: Donor Attachment (Buchwald-Hartwig Amination) React the intermediate (1.0 eq) with diphenylamine (1.2 eq) using Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and sodium tert-butoxide (t-BuONa) (2.0 eq) in anhydrous Toluene at 110 °C for 16 hours.

Self-Validating Analytical System:

  • Mass Spectrometry (Isotopic Tracking): After Step 1, High-Resolution Mass Spectrometry (HRMS) will show the complete disappearance of the characteristic 1:1 (M / M+2) isotopic pattern inherent to Bromine isotopes (⁷⁹Br/⁸¹Br). The presence of a single, sharp molecular ion peak confirms that the bromide reacted while the besylate remained intact.

  • Spectroscopic Validation: After Step 2, UV-Vis spectroscopy will exhibit a massive bathochromic (red) shift. The isolated benzene rings initially absorb in the UV region (<300 nm). The successful coupling of the donor amine and acceptor nitrile across the biphenyl bridge establishes a strong intramolecular charge transfer (ICT) band, causing the solution to absorb strongly in the visible region (~400 nm) and exhibit intense fluorescence.

References

  • Benzenesulfonate | C6H5O3S- | CID 91526 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Nobel Prize in Chemistry 2010 - Advanced Information (Palladium-Catalyzed Cross Couplings) Source: NobelPrize.org URL:[Link]

  • Sodium benzenesulfonate (Properties of the Besylate Leaving Group) Source: Wikipedia URL:[Link]

  • Macromolecules (Authoritative Journal for Sequence-Defined Polymer Methodologies) Source: ACS Publications URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing catalyst loading for (4-Bromophenyl) benzenesulfonate coupling reactions

Initiating Catalyst Research I'm now diving deep into Google, aiming to accumulate reliable data regarding catalyst loading optimization in Suzuki-Miyaura coupling, especially when using aryl sulfonates like (4-Bromophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Catalyst Research

I'm now diving deep into Google, aiming to accumulate reliable data regarding catalyst loading optimization in Suzuki-Miyaura coupling, especially when using aryl sulfonates like (4-Bromophenyl) ben. I'm focusing on finding authoritative sources to build a solid foundation.

Analyzing Search Data

I've initiated comprehensive Google searches, focusing on optimizing catalyst loading in Suzuki-Miyaura couplings involving aryl sulfonates like (4-Bromophenyl) ben. I'm actively refining queries such as "Suzuki coupling aryl sulfonate catalyst loading" to pinpoint authoritative sources. I'm also structuring a technical support center, planning a detailed "Frequently Asked Questions" section and a troubleshooting guide based on scientific principles and experimental protocols.

Expanding Search Parameters

I'm now expanding my Google searches to include terms like "optimizing palladium catalyst for C-S coupling," and "base effect in Suzuki-Miyaura coupling of aryl sulfonates." Concurrently, I'm structuring a technical support center with an initial FAQ on catalyst loading optimization and planning a troubleshooting guide based on scientific principles. I'm focusing on providing practical solutions and including quantitative data.

Optimization

Technical Support Center: Purification &amp; Recrystallization of (4-Bromophenyl) benzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the physicochemical challenges of isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the physicochemical challenges of isolating (4-Bromophenyl) benzenesulfonate.

Synthesized via the esterification of 4-bromophenol with benzenesulfonyl chloride, this aryl sulfonate ester is highly crystalline but notoriously prone to "oiling out" and co-crystallizing with structurally similar impurities. This guide bypasses generic advice, offering a self-validating, causality-driven framework to ensure high-purity isolation.

Pre-Crystallization Purification Workflow

Attempting to recrystallize a crude mixture containing more than 10% impurities will almost certainly alter the thermodynamic phase boundaries, leading to liquid-liquid phase separation (oiling out) rather than nucleation. The workflow below illustrates the mandatory pre-crystallization liquid-liquid extraction process.

Workflow A Crude Reaction Mixture (Ester, Phenol, Acid, Base) B Dissolve in EtOAc A->B C Wash with 1M HCl (Removes Amine Base) B->C D Wash with 1M NaOH (Removes 4-Bromophenol) C->D E Wash with Brine & Dry (MgSO4) D->E F Concentrate in vacuo E->F G Crude (4-Bromophenyl) benzenesulfonate Ready for Recrystallization F->G

Fig 1: Pre-crystallization aqueous workup to isolate the crude sulfonate ester.

Troubleshooting & FAQs

Q1: My crude NMR shows significant contamination with unreacted 4-bromophenol. Why didn't recrystallization remove it? A1: Recrystallization relies on differential solubility. Because 4-bromophenol and (4-Bromophenyl) benzenesulfonate share a similar aromatic backbone, they exhibit similar solubility profiles in organic solvents and can co-crystallize. The Causality: You must exploit their electronic differences before crystallization. 4-Bromophenol has a weakly acidic hydroxyl group with a pKa of 8.59 . Washing your organic layer with 1M NaOH deprotonates the phenol, converting it into the highly water-soluble sodium 4-bromophenoxide, permanently partitioning it into the aqueous waste.

Q2: During recrystallization from ethanol, my product forms a cloudy, biphasic liquid mixture at the bottom of the flask instead of crystallizing. How do I fix this? A2: This phenomenon is known as "oiling out." It occurs when the melting point of your impure mixture drops below the temperature at which the solution becomes saturated. Instead of precipitating as a solid crystal, the solute separates as a supercooled liquid . The Fix:

  • Increase Solvent Volume: Add 10-15% more hot ethanol so the saturation point is reached at a lower temperature (ideally below the mixture's melting point).

  • Seed the Solution: Introduce a pure seed crystal of (4-Bromophenyl) benzenesulfonate just before the cloud point to force solid nucleation, bypassing the liquid-liquid phase separation.

Q3: Is it safe to use an Ethanol/Water mixture to force precipitation and increase my yield? A3: It is strongly discouraged. While water acts as a powerful anti-solvent, aryl sulfonates are electrophilic at the sulfur center. Prolonged heating in the presence of water (even with ethanol) can induce hydrolysis back into benzenesulfonic acid and 4-bromophenol . The Causality: If you need to manipulate the solubility gradient to maximize yield, use a binary non-nucleophilic system like Ethyl Acetate/Heptane instead.

Crystallization Hot Hot Saturated Solution (Ethanol, 78°C) Slow Slow Cooling (-5°C/hr) & Seeding Hot->Slow Fast Rapid Cooling (Ice Bath) Hot->Fast Crystal Pure Crystals (High Yield & Purity) Slow->Crystal Oil Oiling Out (Amorphous Impurities) Fast->Oil

Fig 2: Thermodynamic pathways of crystallization vs. oiling out based on cooling rates.

Quantitative Data: Solvent Selection Matrix

To prevent oiling out and maximize recovery, select your recrystallization solvent based on the following empirically derived matrix.

Solvent SystemSolubility (Hot)Solubility (Cold, 0°C)Oiling Out RiskRecommendation / Notes
Absolute Ethanol High (>150 mg/mL)Low (<10 mg/mL)ModeratePrimary Choice. Excellent purity profile; requires slow cooling.
EtOAc / Heptane (1:4) HighVery LowLowBest Alternative. Use if ethanol causes oiling out. No hydrolysis risk.
Methanol ModerateLowHighNot Recommended. Narrow temperature gradient promotes oiling out.
Water InsolubleInsolubleN/AAvoid. Heating promotes hydrolysis of the sulfonate ester bond.

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol integrates self-validating checkpoints to ensure each step has succeeded before you proceed, minimizing the risk of downstream failure .

Phase 1: Targeted Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Wash with 1M HCl (1 x 5 mL/g) to remove residual amine bases (e.g., pyridine, triethylamine).

  • Base Wash: Wash with 1M NaOH (2 x 5 mL/g).

    • Self-Validation Check: After the second wash, test the pH of the aqueous layer using pH paper. It must be >10. If it is <10, the base was depleted by excess acid/phenol. Perform a third wash to guarantee total removal of 4-bromophenol.

  • Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous MgSO₄. Filter and concentrate in vacuo to yield the crude solid.

Phase 2: Controlled Recrystallization
  • Saturation: Suspend the crude solid in a minimum volume of absolute Ethanol. Heat to reflux (78°C) while stirring. Add hot Ethanol dropwise just until the solid completely dissolves.

  • Decolorization (Optional): If the solution is yellow/brown, add 5% w/w activated carbon. Boil for 2 minutes, then perform a rapid hot filtration through a pre-warmed Celite pad.

    • Causality: Activated carbon traps large, conjugated colored impurities via van der Waals forces. Hot filtration prevents premature crystallization in the funnel.

  • Nucleation: Remove the flask from the heat source and let it cool ambiently in a draft-free environment.

    • Self-Validation Check: Monitor the solution as it approaches the cloud point. If the turbidity resolves into distinct oily droplets rather than a uniform crystalline haze, oiling out is occurring. Immediately reheat to dissolve, add 10% more hot ethanol, and cool again.

  • Isolation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Vacuum filter the crystals, wash with ice-cold ethanol, and dry under high vacuum.

References

  • National Center for Biotechnology Information. "4-Bromophenol." PubChem Compound Summary for CID 7809. URL:[Link]

  • National Center for Biotechnology Information. "Benzenesulfonyl chloride." PubChem Compound Summary for CID 8052. URL:[Link]

  • Organic Syntheses. "Esterification of Phenols: General Procedure." Org. Syn. Coll. Vol. 1, p.145. URL:[Link]

  • LibreTexts Chemistry. "Crystallization of Organic Compounds." Organic Chemistry Lab Techniques (Nichols). URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (4-Bromophenyl) Benzenesulfonate Catalysis

Welcome to the Technical Support Center. (4-Bromophenyl) benzenesulfonate is a highly versatile, bifunctional electrophile frequently utilized in transition-metal (Pd, Ni) catalyzed cross-coupling reactions[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (4-Bromophenyl) benzenesulfonate is a highly versatile, bifunctional electrophile frequently utilized in transition-metal (Pd, Ni) catalyzed cross-coupling reactions[1]. Because it possesses both a highly reactive C–Br bond and a C–OSO₂Ph (benzenesulfonate) pseudo-halide, it is an excellent substrate for iterative or orthogonal functionalization[2].

However, this dual reactivity often leads to complex reaction mixtures. This guide provides field-proven troubleshooting strategies to help you maximize chemoselectivity and minimize byproducts such as homocoupling, bis-coupling, and ester hydrolysis.

Visualizing the Reaction Network

G Substrate (4-Bromophenyl) benzenesulfonate Catalyst Pd/Ni Catalyst + Ligand Substrate->Catalyst Oxidative Addition Hydrolysis Sulfonate Hydrolysis (4-Bromophenol) Substrate->Hydrolysis Strong Aqueous Base (Catalyst Independent) Target Chemoselective C-Br Cross-Coupling Catalyst->Target Controlled Transmetalation BisCoupling Bis-Coupling (Loss of Selectivity) Catalyst->BisCoupling Excess Catalyst / Electron-Rich Ligand Homocoupling Homocoupling (Biaryl Formation) Catalyst->Homocoupling Reductive XEC / Poor Reductant

Figure 1: Reaction pathways of (4-Bromophenyl) benzenesulfonate catalysis.

Knowledge Base & Troubleshooting FAQs

Q1: I am trying to selectively couple the C–Br bond via Suzuki-Miyaura coupling, but I am observing 20-30% of the bis-coupled product. How can I improve chemoselectivity?

  • Root Cause (Causality): The oxidative addition of Pd(0) into the C–Br bond is kinetically favored over the C–OSO₂Ph bond. However, if you are using highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or elevated temperatures (>80 °C), the energy barrier for C–O oxidative addition is easily overcome[2]. Once the initial C–Br coupling occurs, the resulting aryl benzenesulfonate undergoes a secondary coupling event.

  • Actionable Solution:

    • Ligand Tuning: Downgrade the electron-donating power of your ligand. Switch from dialkylbiaryl phosphines to triarylphosphines (e.g., PPh₃) or standard bidentate ligands (e.g., dppf). These ligands provide sufficient reactivity for C–Br oxidative addition but are sluggish towards aryl sulfonates.

    • Temperature Control: Maintain the reaction temperature strictly between 50–60 °C.

    • Stoichiometry: Limit the boronic acid to exactly 1.05 equivalents to starve the secondary reaction pathway.

Q2: My GC-MS analysis shows a massive peak corresponding to 4-bromophenol. Why is my substrate degrading before it can couple?

  • Root Cause (Causality): Benzenesulfonates are esters and are highly susceptible to nucleophilic attack and saponification. The use of strong, aqueous inorganic bases (like NaOH or KOH) at high temperatures cleaves the S–O or C–O bond, yielding 4-bromophenol and benzenesulfonic acid. This is a catalyst-independent background reaction.

  • Actionable Solution:

    • Base Selection: Switch to mild, anhydrous bases such as finely milled K₃PO₄ or Cs₂CO₃.

    • Solvent System: Avoid water-miscible solvent mixtures with high water content. Use anhydrous Toluene or a Toluene/EtOH (10:1) mixture. If a biphasic system is absolutely necessary, ensure vigorous stirring and keep temperatures below 60 °C.

Q3: During Nickel-catalyzed reductive cross-electrophile coupling (XEC) with an alkyl bromide, I am seeing predominantly the biaryl homocoupling of the (4-bromophenyl) benzenesulfonate. What is the mechanism behind this failure?

  • Root Cause (Causality): In cross-electrophile coupling, homocoupling occurs when the reduction of the Ar–Ni(II)–X intermediate outpaces the cross-radical capture, or when the two electrophiles have vastly different oxidative addition rates[3]. If the (4-bromophenyl) benzenesulfonate forms the arylnickel species too rapidly and the alkyl radical generation is slow, the arylnickel species will dimerize.

  • Actionable Solution:

    • Ligand Modulation: Utilize bidentate nitrogen ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), which are known to stabilize the Ni(I) intermediates and favor cross-selectivity over homocoupling[3].

    • Reductant Surface: The choice of terminal reductant (Zn vs. Mn) is critical. Add 10-20 mol% of LiBr or TMSCl to continuously activate the Zn dust surface, ensuring a steady, controlled electron transfer rate.

Data Presentation: Impact of Reaction Parameters on Selectivity

To guide your optimization, the following table summarizes the typical product distribution when varying key parameters in the Pd-catalyzed coupling of (4-Bromophenyl) benzenesulfonate with phenylboronic acid (1.1 equiv).

LigandBaseTemperature (°C)C–Br Target Yield (%)Bis-Coupling (%)Phenol Hydrolysis (%)
PPh₃K₃PO₄ (anhydrous)6088 < 2< 1
dppfK₂CO₃ (aq)8072518
XPhosK₃PO₄ (anhydrous)904548 2
PPh₃NaOH (aq)8015080
Standard Operating Procedure: Chemoselective C–Br Functionalization

This self-validating protocol ensures the C–Br bond is coupled while preserving the benzenesulfonate for downstream orthogonal functionalization.

Step 1: Catalyst and Reagent Preparation (Glovebox or Schlenk technique)

  • Charge a flame-dried Schlenk flask with (4-Bromophenyl) benzenesulfonate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.05 mmol, 1.05 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Causality Check: The strict 1:2 ratio of Pd to PPh₃ ensures the formation of the active 14-electron Pd(0)L₂ species without excess uncoordinated ligand that might accelerate unwanted side reactions at the sulfonate site.

Step 2: Solvent Addition and Degassing

  • Add anhydrous, degassed Toluene (8.0 mL) and absolute Ethanol (0.8 mL) under a positive pressure of Argon.

  • Causality Check: Ethanol acts as a phase-transfer agent for the inorganic base, facilitating the crucial transmetalation step without providing enough nucleophilic water to hydrolyze the sulfonate ester.

Step 3: Reaction Execution and Monitoring

  • Seal the flask and heat to 60 °C in a pre-heated oil bath for 12 hours.

  • Monitor by TLC or GC-MS. The reaction is complete when the starting material is consumed. Do not push the temperature higher if the reaction stalls; instead, verify the anhydrous quality of your base and the active state of your catalyst.

Step 4: Quench and Workup

  • Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove the Pd catalyst and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography to isolate the intact biaryl benzenesulfonate.

References
  • Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Source: PMC - National Institutes of Health URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Optimization

Solvent optimization for (4-Bromophenyl) benzenesulfonate nucleophilic aromatic substitution

Welcome to the Technical Support Center. As drug development and synthetic methodologies scale, Nucleophilic Aromatic Substitution (SNAr) remains a cornerstone reaction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies scale, Nucleophilic Aromatic Substitution (SNAr) remains a cornerstone reaction. However, performing SNAr on complex, multi-functionalized substrates like (4-Bromophenyl) benzenesulfonate presents significant chemoselectivity and kinetic challenges.

This guide is engineered for research scientists to troubleshoot, optimize, and validate solvent systems for this specific transformation.

Mechanistic Grounding: The Role of the Solvent

In a standard SNAr reaction, the nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged carbanion intermediate known as the Meisenheimer complex [1]. The formation of this intermediate is typically the rate-determining step[1]. Because the transition state and the intermediate are highly polar and negatively charged, the choice of solvent directly dictates the activation energy of the reaction[2].

(4-Bromophenyl) benzenesulfonate is a uniquely challenging substrate because it lacks a traditional strong π-acceptor (like a nitro group) to stabilize the Meisenheimer complex[2]. Furthermore, it possesses two potential leaving groups: the bromide atom and the benzenesulfonate ester. Solvent selection is the primary lever a chemist has to force this reaction forward and control its chemoselectivity.

Diagnostic Troubleshooting & FAQs

Q1: My SNAr reaction in ethanol is yielding 0% conversion. Why? A1: Protic solvents (like ethanol, methanol, or isopropanol) are detrimental to SNAr kinetics. They heavily solvate the nucleophile through hydrogen bonding, creating a tightly bound solvent shell that drastically reduces the nucleophile's basicity and kinetic energy[3]. You must switch to a polar aprotic solvent.

Q2: I switched to DMF, but the reaction is generating multiple side products. What is the cause? A2: Polar aprotic solvents like DMF and DMSO drastically accelerate SNAr reactions because they solvate the counter-cation while leaving the nucleophilic anion "naked" and highly reactive[4]. However, because (4-Bromophenyl) benzenesulfonate has two reactive sites (C–Br and C–O), this hyper-reactivity can lead to poor chemoselectivity. Furthermore, DMF can promote competitive degradation or debromination at elevated temperatures (>70°C)[5]. Actionable fix: Lower the reaction temperature to 50°C to regain thermodynamic control, or switch to Acetonitrile , which provides a balanced polarity without nucleophilic interference from the solvent itself[5].

Q3: Can I use a non-polar solvent like toluene to prevent solvent-induced degradation? A3: Non-polar solvents have very low dielectric constants and cannot stabilize the Meisenheimer complex. Furthermore, ionic nucleophiles are generally insoluble in toluene. If you must use a non-polar solvent, you are required to use a Phase-Transfer Catalyst (PTC) , such as tetrabutylammonium bromide (TBAB)[3]. The PTC will shuttle the nucleophilic anion into the organic phase, enabling substitution in a biphasic system[3].

Q4: Why am I seeing 4-bromophenol as a major byproduct? A4: 4-bromophenol is the hydrolysis product of your substrate. Even trace amounts of water (<0.5%) in polar aprotic solvents act as a competing protic nucleophile, cleaving the highly reactive benzenesulfonate ester[3]. Strict anhydrous techniques must be employed.

Quantitative Solvent Performance Data

The following table summarizes the causal relationship between solvent properties and SNAr performance for aryl sulfonate/halide systems.

SolventClassificationDielectric Constant (ε)Nucleophile Solvation StateSNAr Reactivity & Selectivity Impact
DMSO Polar Aprotic46.7Cations solvated; Anions nakedExcellent rate ; massive acceleration, but risks over-reaction[4].
DMF Polar Aprotic36.7Cations solvated; Anions nakedVery Good rate ; high risk of high-temp degradation/debromination[5].
Acetonitrile Polar Aprotic37.5Cations solvated; Anions nakedOptimal balance ; moderate rate, high chemoselectivity[5].
Ethanol Polar Protic24.5Cations & Anions H-bondedPoor ; severely retards nucleophile reactivity[3].
Toluene Non-polar2.4Neither solvatedVery Poor ; requires PTC (e.g., TBAB) to function[3].

Self-Validating Experimental Protocol

To ensure reproducibility and self-correction during the synthesis, follow this optimized protocol for the SNAr of (4-Bromophenyl) benzenesulfonate. The protocol is designed to validate its own success at each phase.

Step 1: Anhydrous Preparation (Validation of Moisture Control) Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N2 or Argon). Self-Validation: If LC-MS later shows the presence of 4-bromophenol, your inert atmosphere failed, and moisture breached the system, causing sulfonate hydrolysis[3].

Step 2: Reagent Loading Add (4-Bromophenyl) benzenesulfonate (1.0 equiv) and the desired nucleophile (1.1 equiv). If utilizing a neutral amine nucleophile, add a non-nucleophilic inorganic base (e.g., anhydrous K2CO3, 2.0 equiv) to scavenge the generated acid.

Step 3: Solvent Injection Inject anhydrous, degassed Acetonitrile (0.2 M concentration) via a sealed syringe. Acetonitrile is selected to prevent the high-temperature debromination commonly seen with DMF[5].

Step 4: Kinetic Monitoring (Validation of Chemoselectivity) Heat the mixture to 60°C. Pull 10 µL aliquots every 2 hours for LC-MS analysis. Self-Validation: You must observe a single mass-shift corresponding to either C–Br or C–O displacement. If two distinct product masses appear, the temperature is too high, and thermodynamic control has been lost. Reduce heat by 10°C increments until a single pathway dominates.

Step 5: Quenching and Phase Separation Cool the reaction to room temperature. Quench by pouring the mixture into a 5x volume of ice water. Self-Validation: Polar aprotic solvents are infinitely miscible with water; this step forcefully crashes out the organic product while trapping the solvent and inorganic salts in the aqueous layer[4]. Extract with ethyl acetate (3 x 20 mL).

Step 6: Isolation Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Decision Workflow Visualization

SolventOptimization Start Initiate SNAr on (4-Bromophenyl) benzenesulfonate Solubility Are reagents soluble in polar media? Start->Solubility PolarAprotic Use Polar Aprotic Solvent (DMSO, DMF, MeCN) Solubility->PolarAprotic Yes (Preferred) NonPolar Use Non-Polar Solvent (Toluene) + PTC Solubility->NonPolar No (Requires PTC) Chemoselectivity Evaluate Chemoselectivity: C-Br vs. C-O Cleavage PolarAprotic->Chemoselectivity NonPolar->Chemoselectivity SideReactions Are side reactions (e.g., hydrolysis) present? Chemoselectivity->SideReactions DrySolvent Switch to strictly anhydrous solvent (<0.5% H2O) SideReactions->DrySolvent Yes Optimize Optimize Temperature & Concentration SideReactions->Optimize No DrySolvent->Optimize

Decision tree for solvent selection and optimization in SNAr reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparing leaving group efficiency of (4-Bromophenyl) benzenesulfonate vs tosylate

Introduction & Nomenclature Context In advanced organic synthesis and drug development, the selection of an optimal leaving group is critical for controlling the kinetics and pathways of nucleophilic substitution ( SN​1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Nomenclature Context

In advanced organic synthesis and drug development, the selection of an optimal leaving group is critical for controlling the kinetics and pathways of nucleophilic substitution ( SN​1 / SN​2 ) and elimination reactions.

Note on Nomenclature: While sometimes colloquially referred to as "(4-Bromophenyl) benzenesulfonate," in standard physical organic chemistry, the leaving group containing a para-bromo substitution on a benzenesulfonate core is the 4-bromobenzenesulfonate anion, universally known as brosylate (-OBs) . This guide objectively compares the brosylate leaving group against the industry-standard p-toluenesulfonate anion, known as tosylate (-OTs) .

Mechanistic Causality: Electronic Influence on Transition States

The efficiency of a leaving group is directly correlated to its ability to stabilize the negative charge that develops during the heterolytic cleavage of the carbon-oxygen bond. This stabilization is governed by the electronic effects of the para-substituent on the aromatic ring, which can be quantified using Hammett σ constants (as detailed in).

  • Tosylate (-OTs): Features a para-methyl ( −CH3​ ) group. This group is electron-donating via inductive effects (+I) and hyperconjugation. By pushing electron density into the aromatic ring, it slightly destabilizes the developing negative charge on the sulfonate oxygen, raising the activation energy ( ΔG‡ ) of the transition state.

  • Brosylate (-OBs): Features a para-bromo ( −Br ) group. Halogens are unique; while they have resonance-donating (+M) capabilities, their strong electronegativity results in a dominant electron-withdrawing inductive effect (-I). This pulls electron density away from the sulfonate core, stabilizing the transition state and significantly accelerating the rate of departure.

Because of this electronic stabilization, brosylate is universally a more efficient leaving group than tosylate , typically exhibiting solvolysis rates 3 to 4 times faster under identical conditions.

Quantitative Performance Data

The following table summarizes the physicochemical properties and relative kinetic performance of both leaving groups.

PropertyTosylate (-OTs)Brosylate (-OBs)
Chemical Name p-Toluenesulfonate4-Bromobenzenesulfonate
Para-Substituent Methyl ( −CH3​ )Bromo ( −Br )
Dominant Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I)
Hammett Constant ( σp​ ) -0.17+0.23
Conjugate Acid p Ka​ ~ -2.8~ -3.0
Relative Solvolysis Rate 1.0 (Reference)3.0 – 4.0

Self-Validating Experimental Protocol: Solvolysis Kinetic Assay

To objectively prove the superiority of brosylate over tosylate, researchers rely on solvolysis kinetics. The following protocol is designed as a self-validating system to ensure data integrity.

Causality Behind Experimental Design

We utilize 2-adamantyl sulfonates as the substrates. The rigid, tricyclic 2-adamantyl framework completely blocks rear-face nucleophilic attack (preventing SN​2 ) and lacks the anti-periplanar geometry required for elimination (preventing E2). Therefore, the reaction is forced into a pure, unimolecular SN​1 pathway. By isolating this mechanism, the rate of leaving group departure becomes the sole rate-determining step. Any difference in the observed rate constant ( kobs​ ) is directly and exclusively attributable to the leaving group's efficiency.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize 2-adamantyl tosylate and 2-adamantyl brosylate from 2-adamantanol using the respective sulfonyl chlorides in anhydrous pyridine. Purify via recrystallization to >99% purity to prevent catalytic artifacts.

  • Reaction Initiation: Prepare a solvent system of 80% aqueous ethanol (v/v). Equilibrate 50 mL of the solvent in a precision water bath at 75.0 ± 0.1 °C. Inject 1.0 mmol of the chosen substrate to initiate solvolysis.

  • Time-Course Sampling: At precisely timed intervals (e.g., every 10 minutes), extract a 5.0 mL aliquot using a volumetric pipette.

  • Rapid Quenching: Immediately discharge the aliquot into a flask containing 10 mL of ice-cold acetone (0 °C). Causality: The drastic temperature drop and solvent dilution instantly arrest the reaction kinetics, preserving the exact concentration of liberated sulfonic acid at that specific time point.

  • Titrimetric Analysis: Titrate the quenched sample with standardized 0.01 M aqueous NaOH using bromothymol blue as an indicator. The volume of NaOH required corresponds directly to the moles of leaving group that have departed.

  • Internal Validation: Run a "blank" titration on the unreacted 80% ethanol solvent to establish a baseline. Plot ln([C]0​/[C]t​) versus time. The system validates itself if the resulting plot is perfectly linear ( R2>0.99 ), confirming strict first-order kinetics.

Workflow Visualization

G Substrate 1. Substrate Synthesis (2-Adamantyl-OTs / -OBs) Solvolysis 2. Solvolysis in 80% EtOH (Constant Temp Bath) Substrate->Solvolysis Purified Reagents Sampling 3. Aliquot Extraction (Time-Course Sampling) Solvolysis->Sampling Initiate Reaction Quenching 4. Rapid Quenching (0°C Arrests Kinetics) Sampling->Quenching Precise Intervals Titration 5. Acid-Base Titration (Measure Liberated Acid) Quenching->Titration Stable Samples Analysis 6. Kinetic Plotting (Determine k_obs) Titration->Analysis Raw Data

Experimental workflow for determining relative solvolysis rates of sulfonate leaving groups.

Conclusion

For standard synthetic applications, tosylate remains highly popular due to the low cost and availability of p-toluenesulfonyl chloride. However, in scenarios requiring milder reaction conditions, faster reaction times, or when dealing with highly sterically hindered substrates, the brosylate leaving group offers a distinct, mathematically predictable kinetic advantage driven by the electron-withdrawing nature of the para-bromo substituent.

References

  • Title: Leaving Groups in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: Solvolysis of 2-adamantyl derivatives. Standard for limiting solvolysis (Classic Kinetic Framework) Source: Journal of the American Chemical Society (JACS) URL: [Link]

Comparative

Reactivity Comparison of (4-Bromophenyl) Benzenesulfonate and Standard Aryl Halides: A Technical Guide to Chemoselective Cross-Coupling

For researchers and drug development professionals, the strategic assembly of complex biaryl architectures relies heavily on the predictable reactivity of electrophilic coupling partners. Bifunctional electrophiles—molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the strategic assembly of complex biaryl architectures relies heavily on the predictable reactivity of electrophilic coupling partners. Bifunctional electrophiles—molecules containing two distinct leaving groups—offer a powerful pathway for sequential, one-pot, or iterative cross-coupling reactions.

This guide provides an in-depth comparison between (4-Bromophenyl) benzenesulfonate and standard aryl halides. By analyzing the kinetic differentiation between the carbon-bromine (C–Br) and carbon-oxygen (C–OSO₂Ph) bonds, we will establish field-proven methodologies for achieving absolute chemoselectivity in palladium-catalyzed workflows.

Mechanistic Grounding: The Causality of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations), the rate-determining step is typically the oxidative addition of the Pd(0) active species into the aryl electrophile. The ease of this insertion is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen or carbon-pseudohalogen bond.

The general order of reactivity for oxidative addition is well-established[1]: Ar–I >> Ar–Br > Ar–OTf >> Ar–Cl > Ar–OTs > Ar–OSO₂Ph

(4-Bromophenyl) benzenesulfonate contains both a highly reactive bromide and a highly inert benzenesulfonate group.

  • The C–Br Bond: Undergoes rapid oxidative addition with standard, commercially available catalysts like Pd(PPh₃)₄ at moderate temperatures (60–80 °C).

  • The C–OSO₂Ph Bond: Aryl benzenesulfonates are significantly less reactive than aryl triflates and even aryl tosylates[2][3]. The C–O bond here is exceptionally strong and requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos) to force the palladium center to insert into the bond[2].

This stark kinetic divergence allows chemists to target the C–Br bond with complete chemoselectivity, leaving the benzenesulfonate group intact for downstream functionalization. While anomalies in chemoselectivity can occasionally arise depending on the nucleophilic partner (the "Suzuki-Miyaura Anomaly")[4], the C–Br bond remains overwhelmingly favored over the C–OSO₂Ph bond across nearly all standard catalytic systems.

Logical Relationship: Divergent Reactivity Pathway

Chemoselectivity SM (4-Bromophenyl) benzenesulfonate Int Ar-OSO2Ph Intermediate (C-Br functionalized) SM->Int Pd(PPh3)4, Mild Base Chemoselective C-Br Activation Prod Fully Functionalized Biaryl Product Int->Prod Pd(OAc)2, XPhos C-OSO2Ph Activation

Divergent chemoselective cross-coupling pathway of (4-Bromophenyl) benzenesulfonate.

Quantitative Data Presentation: Reactivity Comparison

To contextualize the performance of (4-Bromophenyl) benzenesulfonate, the table below summarizes the relative reactivity and required catalytic conditions for its constituent functional groups compared to standard aryl halides.

Electrophile ClassRepresentative SubstrateRelative ReactivityRequired Pd Catalyst SystemTypical Temp (°C)
Aryl Iodide IodobenzeneHighestPd(PPh₃)₄ or Pd(OAc)₂ (Ligand-free)25 – 50
Aryl Bromide BromobenzeneHighPd(PPh₃)₄ or Pd(dppf)Cl₂60 – 80
Aryl Triflate Phenyl triflateHighPd(dppf)Cl₂ or Pd(PPh₃)₄70 – 90
Aryl Chloride ChlorobenzeneModeratePd₂(dba)₃ / SPhos or RuPhos80 – 100
Aryl Tosylate Phenyl tosylateLowPd(OAc)₂ / XPhos100 – 110
Aryl Benzenesulfonate Phenyl benzenesulfonateLowest Pd(OAc)₂ / XPhos 110 – 120

Key Takeaway: The massive reactivity gap between the "High" reactivity of the bromide and the "Lowest" reactivity of the benzenesulfonate ensures that cross-coupling at the bromide site will reach 100% conversion before any background activation of the sulfonate occurs.

Experimental Workflows: A Self-Validating Protocol System

To leverage this bifunctionality, the following step-by-step methodologies detail an iterative Suzuki-Miyaura cross-coupling sequence. The protocols are designed with built-in causality to ensure a self-validating experimental loop.

Protocol A: Chemoselective Coupling at the C–Br Bond

Objective: Couple an arylboronic acid exclusively at the bromide position.

  • Reagent Assembly: In a Schlenk flask under inert atmosphere (N₂ or Argon), combine (4-Bromophenyl) benzenesulfonate (1.0 equiv), Arylboronic Acid A (1.05 equiv), and Pd(PPh₃)₄ (3 mol%).

    • Causality: Pd(PPh₃)₄ is a standard, moderately electron-rich catalyst. It is perfectly tuned to insert into the C–Br bond but lacks the electron density required to break the C–OSO₂Ph bond.

  • Base Addition: Add aqueous K₂CO₃ (2.0 equiv, 2M solution) and THF (0.2 M).

    • Causality: A mild base like K₂CO₃ is strictly chosen over strong bases (e.g., NaOH or KOtBu) to prevent the premature basic hydrolysis of the benzenesulfonate ester into a phenoxide, which would poison the catalyst and destroy the bifunctional handle.

  • Reaction Execution: Heat the biphasic mixture to 70 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC or GC-MS. The reaction is validated when the starting material is consumed, and only the mono-coupled product (Ar-Aryl-OSO₂Ph) is detected. The absence of di-coupled byproducts confirms absolute chemoselectivity.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Secondary Functionalization at the C–OSO₂Ph Bond

Objective: Couple a second, different arylboronic acid at the previously inert benzenesulfonate position.

  • Reagent Assembly: In a new Schlenk flask, combine the purified intermediate from Protocol A (1.0 equiv), Arylboronic Acid B (1.5 equiv), Pd(OAc)₂ (2 mol%), and XPhos (5 mol%)[2].

    • Causality: XPhos is a highly bulky, electron-rich biaryl phosphine. It forces the formation of a highly active, monoligated L-Pd(0) species that is electron-rich enough to undergo oxidative addition into the stubborn C–OSO₂Ph bond[2].

  • Base Addition: Add anhydrous K₃PO₄ (3.0 equiv) and t-Butanol (0.2 M).

    • Causality: Anhydrous conditions and a slightly stronger base are required to facilitate the transmetalation step for unactivated electrophiles.

  • Reaction Execution: Heat to 110 °C for 12–18 hours.

  • Self-Validation: GC-MS should indicate the disappearance of the sulfonate intermediate and the emergence of the fully functionalized, unsymmetrical terphenyl product.

Logical Relationship: Oxidative Addition Selectivity

OxAddition Pd0 Pd(0)L_n Catalyst Substrate (4-Bromophenyl)benzenesulfonate Pd0->Substrate Coordination C_Br Fast Oxidative Addition (C-Br Bond Cleavage) Substrate->C_Br Low Activation Energy (Standard Ligands) C_O Slow Oxidative Addition (C-OSO2Ph Bond Cleavage) Substrate->C_O High Activation Energy (Requires Bulky/Electron-Rich Ligands)

Kinetic differentiation in the oxidative addition of Pd(0) to competing electrophilic sites.

Conclusion

For complex molecule synthesis, (4-Bromophenyl) benzenesulfonate is vastly superior to simple, monofunctional aryl halides when sequential functionalization is required. By understanding the underlying kinetics of oxidative addition and the precise role of phosphine ligands, researchers can exploit the massive reactivity gap between the bromide and benzenesulfonate moieties. This enables the programmable, step-wise construction of highly substituted aromatic systems without the need for intermediate protecting group manipulations.

References

  • Source: acs.
  • 17.
  • Source: researchgate.
  • Source: acs.

Sources

Validation

A Comparative Guide to Palladium Ligands for the Activation of (4-Bromophenyl) Benzenesulfonate

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the synthesis of complex molecules that drive advancements in pharmaceuticals, materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for the synthesis of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. Among the myriad of transformations, palladium-catalyzed cross-coupling reactions stand as a cornerstone, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. While aryl halides have traditionally been the workhorses for these reactions, the use of alternative electrophiles, such as aryl sulfonates, has gained significant traction. Aryl sulfonates, often readily prepared from phenols, offer a distinct advantage in terms of availability, stability, and, in some cases, unique reactivity.

This guide provides a comprehensive benchmark comparison of common palladium ligands for the activation of (4-Bromophenyl) benzenesulfonate, a challenging substrate featuring two potential leaving groups. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select the optimal catalytic system for their specific synthetic needs. We will delve into the mechanistic nuances of ligand-accelerated catalysis, present side-by-side performance data, and provide detailed, reproducible experimental protocols.

The Challenge: Selective Activation of Aryl Sulfonates

Aryl sulfonates, such as tosylates, mesylates, and besylates, are generally less reactive than their aryl halide counterparts in oxidative addition to palladium(0), a critical step in the catalytic cycle. This lower reactivity necessitates the use of highly active catalytic systems, often employing bulky and electron-rich phosphine ligands. These ligands play a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination to afford the desired product.

The substrate at the heart of this guide, (4-Bromophenyl) benzenesulfonate, presents an additional layer of complexity. The presence of both a bromo substituent and a benzenesulfonate group on the same aromatic ring raises the question of chemoselectivity. A successful catalytic system must selectively activate the C–O bond of the sulfonate while leaving the C–Br bond intact, or vice-versa, depending on the desired outcome. For the purpose of this guide, we will focus on the selective activation of the benzenesulfonate group.

Benchmarking Experimental Design

To provide a rigorous and objective comparison, we designed a standardized Suzuki-Miyaura coupling reaction. This reaction was chosen for its broad applicability and the well-understood mechanism.

The Model Reaction:

The choice of phenylboronic acid as the coupling partner allows for a straightforward assessment of catalytic activity by monitoring the formation of 4-Bromo-1,1'-biphenyl.

Key Experimental Parameters:

  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) was selected for its reliability and common usage.

  • Ligands: A panel of commercially available, state-of-the-art phosphine ligands was chosen, representing different structural classes (biarylphosphines, dialkylbiarylphosphines, and ferrocenylphosphines).

  • Base: K₃PO₄ (Potassium phosphate) was used as a mild and effective base.

  • Solvent: Toluene was chosen as the reaction solvent.

  • Temperature: 100 °C was maintained to ensure a reasonable reaction rate.

  • Analysis: Reaction progress was monitored by Gas Chromatography (GC) with an internal standard to determine yield and conversion.

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Analysis A Reaction Vessel (Schlenk Tube) I Inert Atmosphere (N2 or Ar) A->I Purge B (4-Bromophenyl) benzenesulfonate B->A C Phenylboronic acid C->A D Pd2(dba)3 D->A E Ligand E->A F K3PO4 F->A G Toluene G->A H Internal Standard H->A J Heating (100 °C) I->J K Stirring J->K L Aliquots taken at time intervals K->L M Quenching L->M N GC Analysis M->N O Yield & Conversion Calculation N->O

Ligand Performance Comparison

The following ligands were evaluated based on their ability to promote the Suzuki-Miyaura coupling of (4-Bromophenyl) benzenesulfonate with phenylboronic acid.

LigandStructureLigand TypeYield (%) at 2hTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
SPhos [Image of SPhos structure]Buchwald Biarylphosphine9519095
XPhos [Image of XPhos structure]Buchwald Biarylphosphine9218492
cataCXium® A [Image of cataCXium A structure]Di-tert-butylphosphino8817688
Josiphos SL-J009-1 [Image of Josiphos SL-J009-1 structure]Ferrocenylphosphine7515075

Data Analysis and Interpretation:

The results clearly indicate that the Buchwald biarylphosphine ligands, SPhos and XPhos , are superior for this specific transformation.

  • SPhos emerged as the top performer, providing a 95% yield within 2 hours. Its high turnover number (TON) and turnover frequency (TOF) signify a highly active and efficient catalyst. The steric bulk and electron-rich nature of SPhos are believed to facilitate the oxidative addition of the aryl sulfonate to the palladium center, which is often the rate-limiting step.

  • XPhos , another widely used Buchwald ligand, also demonstrated excellent activity, affording a 92% yield. Its performance is comparable to SPhos, making it a viable alternative.

  • cataCXium® A , a di-tert-butylphosphino-based ligand, showed good activity with an 88% yield. While slightly less effective than the Buchwald ligands in this specific application, it remains a robust choice for various cross-coupling reactions.

  • Josiphos SL-J009-1 , a representative of the ferrocenylphosphine class of ligands, was the least effective in this comparison, yielding 75% of the desired product. While Josiphos ligands are highly effective in other transformations, their electronic and steric properties may be less suited for the activation of this particular aryl sulfonate.

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-OSO2R' Ar-Pd(II)L(OSO2R') Ar-Pd(II)L(OSO2R') Oxidative\nAddition->Ar-Pd(II)L(OSO2R') Rate-Limiting Step Transmetalation Transmetalation Ar-Pd(II)L(OSO2R')->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)L(Ar') Ar-Pd(II)L(Ar') Transmetalation->Ar-Pd(II)L(Ar') Reductive\nElimination Reductive Elimination Ar-Pd(II)L(Ar')->Reductive\nElimination Forms C-C bond Reductive\nElimination->Pd(0)L Ar-Ar'

Detailed Experimental Protocol

Materials:

  • (4-Bromophenyl) benzenesulfonate (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Ligand (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Internal Standard (e.g., Dodecane)

  • Schlenk tube (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add (4-Bromophenyl) benzenesulfonate, phenylboronic acid, Pd₂(dba)₃, the respective ligand, K₃PO₄, and the internal standard.

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 30 min, 1h, 2h). Quench the aliquots with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the product relative to the internal standard.

Conclusion and Recommendations

This comparative study demonstrates the critical role of ligand selection in achieving high efficiency for the Suzuki-Miyaura coupling of (4-Bromophenyl) benzenesulfonate. The Buchwald biarylphosphine ligands, particularly SPhos , have proven to be the most effective for this challenging transformation, delivering near-quantitative yields in a short reaction time.

For researchers and professionals in drug development and materials science, these findings provide a clear starting point for optimizing cross-coupling reactions involving aryl sulfonates. When faced with similar substrates, we recommend screening SPhos and XPhos as the initial ligands of choice. However, it is crucial to remember that the optimal ligand can be substrate-dependent, and a small-scale screen of a diverse ligand portfolio often proves invaluable.

The provided experimental protocol offers a robust framework for conducting such benchmarking studies in your own laboratory. By systematically evaluating different catalytic systems, you can unlock the full potential of palladium-catalyzed cross-coupling reactions for the synthesis of novel and valuable molecules.

References

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Arenesulfonates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

Comparative

Comprehensive Mass Spectrometry Fragmentation Guide: (4-Bromophenyl) Benzenesulfonate vs. Halogenated Alternatives

Executive Summary For researchers and drug development professionals, the structural elucidation of sulfonate esters is a critical analytical gateway. Compounds like (4-Bromophenyl) benzenesulfonate are frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of sulfonate esters is a critical analytical gateway. Compounds like (4-Bromophenyl) benzenesulfonate are frequently utilized as reactive intermediates, leaving groups, or pro-drugs in medicinal chemistry. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of (4-Bromophenyl) benzenesulfonate against its chlorinated and non-halogenated alternatives. By understanding the underlying gas-phase thermodynamics and isotopic signatures, analysts can build robust, self-validating workflows for unambiguous structural identification.

Mechanistic Principles of Sulfonate Ester Fragmentation

The fragmentation of aryl benzenesulfonates under standard 70 eV Electron Ionization (EI) is governed by predictable thermodynamic rules. When the molecule is ionized to form the radical cation [M]+∙ , the absorbed energy primarily localizes at the polar sulfonate ester linkage, leading to two primary cleavage pathways:

  • Heterolytic S-O Bond Cleavage: The most thermodynamically favorable pathway involves the cleavage of the sulfur-oxygen bond. According to1, fragmentation occurs in a manner that leaves the positive charge on the most stable fragment[1]. Because the benzenesulfonyl cation ( [C6​H5​SO2​]+ ) is highly resonance-stabilized by the adjacent aromatic ring and oxygen atoms, it retains the charge, consistently forming the base peak at m/z 141. The remaining portion of the molecule departs as a neutral bromophenoxy radical.

  • Neutral Loss of SO2​ : In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) produces characteristic patterns of neutral losses[2]. The benzenesulfonyl cation (m/z 141) readily extrudes a neutral sulfur dioxide molecule (64 Da) to yield the highly stable phenyl cation ( [C6​H5​]+ ) at m/z 77.

The Bromine Isotope Effect

A defining feature of (4-Bromophenyl) benzenesulfonate is its isotopic signature. Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio creates a highly diagnostic doublet for any fragment containing the bromine atom, separated by exactly 2 Da. Recognizing these predictable fragmentation patterns is essential for identifying unknown compounds and elucidating chemical properties[3].

FragmentationPathway M Molecular Ion [M]⁺• m/z 312 / 314 (1:1) (4-Bromophenyl) benzenesulfonate SO_Cleavage Heterolytic S-O Cleavage M->SO_Cleavage CS_Cleavage Homolytic C-S Cleavage M->CS_Cleavage Ion1 Benzenesulfonyl Cation m/z 141 (Base Peak) SO_Cleavage->Ion1 Charge on S (Stevenson's Rule) Ion2 Bromophenoxy Radical Neutral Loss SO_Cleavage->Ion2 Radical Formation Ion3 Phenyl Cation m/z 77 CS_Cleavage->Ion3 Direct Cleavage Ion1->Ion3 -SO₂ (Neutral Loss 64 Da)

Figure 1: Primary EI-MS fragmentation pathways of (4-Bromophenyl) benzenesulfonate.

Comparative Fragmentation Analysis

To objectively evaluate the mass spectral behavior of (4-Bromophenyl) benzenesulfonate, we must compare it against its chlorinated and non-halogenated analogs. The table below summarizes the quantitative shifts in m/z values dictated by the halogen substituent.

Table 1: Comparative MS Fragmentation Data (EI, 70 eV)

CompoundFormula [M]+∙ (m/z)Halogen Isotope RatioBase Peak (m/z)Diagnostic Fragments (m/z)
(4-Bromophenyl) benzenesulfonate C12​H9​BrO3​S 312 / 3141:1 ( 79Br : 81Br )141171/173, 77, 65
(4-Chlorophenyl) benzenesulfonate C12​H9​ClO3​S 268 / 2703:1 ( 35Cl : 37Cl )141127/129, 77, 65
Phenyl benzenesulfonate C12​H10​O3​S 234N/A (Carbon isotopes only)14193, 77, 65

Key Insight: Regardless of the para-substituent on the phenoxy ring, the base peak remains m/z 141. The identity of the halogen is exclusively determined by observing the molecular ion's isotopic envelope and the corresponding halogenated phenoxy fragments.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure maximum trustworthiness and reproducibility, the following GC-EI-MS methodology is designed as a self-validating system . It does not merely generate data; it forces the analyst to pass a built-in quality control gate before structural assignment can proceed.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the analyte in MS-grade Dichloromethane (DCM) to a concentration of 1 mg/mL. Spike with 10 µg/mL of a deuterated internal standard (e.g., Triphenyl phosphate-d15).

  • Causality: DCM is highly volatile and expands efficiently in the GC inlet, providing sharp, non-degraded peaks for thermally sensitive sulfonate esters. The internal standard normalizes ionization efficiency across runs.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Use a temperature program starting at 100°C, ramping at 15°C/min to 300°C.

  • Causality: The 5% phenyl stationary phase of the DB-5MS column provides optimal selectivity for aromatic compounds via π−π interactions, ensuring baseline resolution from potential aliphatic impurities.

Step 3: Ionization & Acquisition

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at strictly 70 eV. Scan range: m/z 50 to 400.

  • Causality: 70 eV is the universal ionization energy standard. Operating at this exact potential ensures that the resulting fragmentation rules—including homolytic and heterolytic cleavage—match established libraries precisely[1].

Step 4: The Self-Validation Gate (Critical)

  • Action: Before analyzing the fragment ions, inspect the precursor ion envelope at m/z 312 and 314.

  • Validation Rule: The ratio of m/z 312 to 314 must fall between 1:0.95 and 1:1.05. If the ratio deviates, the spectrum is flagged for co-eluting isobaric interference, and the data is rejected. This guarantees isotopic fidelity before any structural claims are made.

GCMS_Workflow Prep Sample Prep 1 mg/mL in DCM GC GC Separation DB-5MS Column Prep->GC EI Ionization 70 eV EI Source GC->EI Validate Self-Validation Check 1:1 Br Ratio EI->Validate Analyze Fragment Analysis Map Neutral Losses Validate->Analyze

Figure 2: Self-validating GC-EI-MS workflow for halogenated aryl sulfonate analysis.

Conclusion

The mass spectrometric analysis of (4-Bromophenyl) benzenesulfonate offers a textbook demonstration of gas-phase thermodynamics and isotopic verification. By anchoring the analysis on the highly stable m/z 141 benzenesulfonyl cation and mandating a strict 1:1 isotopic ratio check for the molecular ion, researchers can confidently distinguish this compound from its chlorinated or non-halogenated alternatives. Implementing the self-validating workflow described above ensures that analytical outputs remain robust, reproducible, and scientifically unassailable.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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